Product packaging for Benzalkonium bromide(Cat. No.:CAS No. 91080-29-4)

Benzalkonium bromide

Cat. No.: B3432728
CAS No.: 91080-29-4
M. Wt: 384.4 g/mol
InChI Key: KHSLHYAUZSPBIU-UHFFFAOYSA-M
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Description

Significance as a Quaternary Ammonium (B1175870) Compound (QAC) in Scientific Disciplines

Benzyldodecyldimethylammonium bromide belongs to the class of quaternary ammonium compounds (QACs), which are characterized by a central positively charged nitrogen atom bonded to four organic groups. frontiersin.org This structure imparts cationic surfactant properties, making BDAB highly soluble in water. wikipedia.orgsmolecule.com Its molecular structure consists of a nitrogen atom linked to a benzyl (B1604629) group, a dodecyl chain, and two methyl groups, with a bromide anion to balance the charge. sigmaaldrich.com

The significance of BDAB stems from its potent antimicrobial activity. nbinno.com As a cationic surfactant, it effectively disrupts the cell membranes of various microorganisms. nbinno.com This property has established BDAB as a key compound in the development of disinfectants and antiseptics. wikipedia.orgchemicalbook.com Research has demonstrated its efficacy against a range of bacteria and viruses, making it a valuable tool in microbiology and for infection control. chemicalbook.comnih.gov Beyond its antimicrobial applications, the unique chemical structure of BDAB makes it a subject of interest in materials science and environmental science. smolecule.comchemicalbook.comresearchgate.net

Table 1: Chemical and Physical Properties of Benzyldodecyldimethylammonium Bromide

Property Value
Molecular Formula C₂₁H₃₈BrN
Molar Mass 384.44 g/mol
Appearance White to off-white solid
Melting Point 50-55 °C
Solubility in Water 0.1 g/10 mL
Flash Point 110 °C

Data sourced from multiple references. wikipedia.orgsmolecule.comsigmaaldrich.comlookchem.com

Historical Context and Evolution of Research Perspectives

Research into quaternary ammonium compounds like BDAB began in the early 20th century, with their disinfectant properties being a primary focus. frontiersin.org Initially, studies centered on their germicidal efficacy and their application in medical and public health settings. chemicalbook.comlookchem.com Over time, as analytical techniques advanced, the scope of research broadened to investigate the relationship between the chemical structure of QACs and their biological activity. chemicalbook.com

In recent years, the evolution of research perspectives on BDAB has been notable. The emergence of antibiotic-resistant bacteria has spurred renewed interest in alternative antimicrobial agents like BDAB. frontiersin.org Furthermore, the COVID-19 pandemic led to a surge in the use of disinfectants, which in turn has prompted research into the environmental fate and potential for microbial resistance to compounds like BDAB. chemicalbook.comresearchgate.netnih.gov Modern research now employs sophisticated techniques, such as near-infrared hyperspectral imaging, to study the interactions of BDAB with microbial communities and to develop methods for its detection and degradation. researchgate.netnih.gov

Scope and Interdisciplinary Relevance of Benzyldodecyldimethylammonium Bromide Studies

The study of Benzyldodecyldimethylammonium bromide extends across multiple scientific disciplines, highlighting its interdisciplinary relevance.

Microbiology and Medicine: In microbiology, BDAB is extensively studied for its antimicrobial properties and mechanisms of action against various pathogens. frontiersin.org It is effective against gram-positive microbes and some gram-negative microorganisms, although its efficacy against bacterial spores and certain viruses can be limited. wikipedia.org Its use as a disinfectant in healthcare settings and as a preservative in pharmaceutical products underscores its medical relevance. chemicalbook.comlookchem.com

Materials Science: In the field of materials science, BDAB is utilized for its surfactant properties. Research has explored its use in controlling the pore size during the synthesis of macroporous hydrogels. chemicalbook.comlookchem.com Its ability to interact with other molecules has also been investigated in the context of creating novel materials with specific functionalities.

Environmental Science: The widespread use of BDAB has raised questions about its environmental impact. chemicalbook.com Consequently, environmental science research focuses on its persistence in soil and water, as well as its potential for biodegradation. chemicalbook.comresearchgate.netnih.gov Studies have aimed to identify and characterize bacteria capable of co-metabolically degrading BDAB, offering potential bioremediation strategies. researchgate.netnih.gov

Industrial Applications: In the oil and gas industry, BDAB is employed as a bactericide to control microbial growth in drilling fluids and production systems, which can cause corrosion and reduce efficiency. nbinno.com

Table 2: Research Applications of Benzyldodecyldimethylammonium Bromide

Research Area Specific Application
Microbiology Study of antimicrobial activity and resistance mechanisms. frontiersin.org
Materials Science Pore size control in the synthesis of hydrogels. chemicalbook.comlookchem.com
Environmental Science Investigation of biodegradation pathways. researchgate.netnih.gov
Industrial Chemistry Bactericide in oilfield operations. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38N.Br<br>C21H38BrN B3432728 Benzalkonium bromide CAS No. 91080-29-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSLHYAUZSPBIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-35-5 (Parent)
Record name Benzododecinium bromide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4048698
Record name Benzyldodecyldimethylammonium bromide
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Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7281-04-1
Record name Benzyldimethyldodecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7281-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzododecinium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldodecyldimethylammonium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODODECINIUM BROMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Advanced Synthetic Methodologies and Chemical Derivatization

Quaternization Reactions for Benzyldodecyldimethylammonium Bromide Synthesis

The primary and most established method for synthesizing Benzyldodecyldimethylammonium bromide is the quaternization reaction, a type of N-alkylation of a tertiary amine, also known as the Menschutkin reaction. tue.nl This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on an alkyl halide. tue.nl For Benzyldodecyldimethylammonium bromide, this can be achieved through two principal pathways:

Pathway A: The reaction of N,N-dimethyldodecylamine with benzyl (B1604629) bromide.

Pathway B: The reaction of N,N-dimethylbenzylamine with an n-dodecyl bromide. researchgate.netresearchgate.net

The reaction is typically exothermic and proceeds in a single step where the C-Br bond is broken and a new C-N bond is formed simultaneously. tue.nl

The efficiency and yield of the quaternization reaction are highly dependent on several key parameters, including temperature, molar ratio of reactants, and reaction time. Optimizing these conditions is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. google.com

Temperature: Reaction rates generally increase with temperature. For the synthesis of similar benzalkonium salts, reactions are often conducted at elevated temperatures, typically in the range of 80-90°C, to ensure a reasonable reaction rate. google.com

Molar Ratio: The stoichiometry of the reactants influences the reaction's completeness. While a 1:1 molar ratio is theoretically required, an excess of the alkylating agent (benzyl bromide) is sometimes used to drive the reaction towards completion. However, this necessitates subsequent purification steps to remove the unreacted halide. researchgate.net In one patented method for producing alkyldimethylbenzylammonium chlorides, the mass ratio of the tertiary amines mixture to benzyl chloride was controlled between 1.57 and 1.81. google.com

Reaction Time: The duration of the reaction is optimized to allow for maximum conversion without promoting the formation of degradation products. Studies on similar quaternization reactions show typical times ranging from a few hours to over 20 hours, depending on the specific reactants, solvent, and temperature. scielo.brnih.gov For example, one study found that an optimal reaction time for a similar process could be reduced from 20 hours to 4 hours by changing the solvent and oxidant concentration. scielo.br

The following table summarizes findings on the optimization of reaction conditions for the synthesis of N-phenacyldibromobenzimidazoles, a process involving similar N-alkylation principles.

Table 1: Optimization of Reaction Conditions for N-Alkylation

EntryReactant Ratio (Halide:Amine)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
11:1NaHCO₃ (2)MeCNReflux2493
21:1K₂CO₃ (2)MeCNReflux2495
31:1K₂CO₃ (2)AcetoneReflux2495
41.2:1K₂CO₃ (2)AcetoneReflux2498
51.2:1K₂CO₃ (2)AcetoneRT4890

This table is adapted from research on N-alkylation of dibromobenzimidazole with phenacyl halides, demonstrating common optimization parameters relevant to quaternization reactions. nih.gov

Solvent Selection: The choice of solvent significantly impacts the rate of the Menschutkin reaction. Polar aprotic solvents are generally preferred as they can solvate the cation but not the anion, accelerating the reaction. Commonly used solvents include acetone, butanone, dimethylformamide (DMF), and acetonitrile (B52724). tue.nlresearchgate.net Studies have shown that butanone can be a particularly convenient solvent, leading to pure crystalline products that require only a single recrystallization. researchgate.net The use of alcohols like ethanol (B145695) is also documented. researchgate.net The inhibitory effect of some solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been noted, as they can form strong interactions with water or other components, restricting the mobility of surfactant molecules. scispace.com

Table 2: Effect of Solvent on Quaternization Reaction Rate

SolventRelative Reaction Rate Constant (k_rel)
Methanol (B129727)1.00
Acetone0.25
Dimethylformamide (DMF)2.50

This data is based on a study of the quaternization reaction between N,N-dimethyldodecylamine and benzyl bromide, showing the significant influence of the solvent on reaction kinetics. tue.nl

Purification Techniques: After the synthesis, the crude product often contains unreacted starting materials and by-products. Several techniques are employed for purification.

Recrystallization: This is a common method for purifying solid quaternary ammonium (B1175870) salts. The crude product is dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net Acetone is frequently used for this purpose. google.comgoogle.com

Washing/Precipitation: The crude product can be washed with a non-polar solvent like diethyl ether or diisopropyl ether to remove non-polar impurities. researchgate.netgoogle.com Alternatively, adding a water-miscible aliphatic amine to an aqueous solution of the quaternary ammonium salt can cause the salt to precipitate, allowing for its isolation. google.com

Chromatography: For high-purity requirements, column chromatography can be used to separate the desired product from impurities. researchgate.net

Azeotropic Distillation: This technique can be used to remove water from the product by adding a solvent like benzene (B151609) and distilling the azeotrope. google.com

Ion Exchange Methods for Benzyldodecyldimethylammonium Bromide Production

Ion exchange is a versatile technique used in the synthesis and purification of quaternary ammonium salts, including Benzyldodecyldimethylammonium bromide. google.comnih.gov This method is particularly useful for exchanging the anion of a pre-synthesized quaternary ammonium salt. For instance, if Benzyldodecyldimethylammonium chloride were synthesized, it could be converted to the bromide salt via ion exchange.

The process typically involves the use of an anion exchange resin. nih.gov The resin is first "loaded" with the desired anion (in this case, bromide) by passing a solution containing a high concentration of bromide ions (e.g., from sodium bromide) through the resin column. This replaces the original anions on the resin's active sites with bromide ions. Subsequently, a solution of the quaternary ammonium salt with a different anion (e.g., chloride) is passed through the bromide-loaded resin. The resin captures the original anions and releases the bromide ions, which then pair with the Benzyldodecyldimethylammonium cation, resulting in the desired product. nih.govchemicalforums.com

This method can also serve as a purification step, effectively removing halide impurities. nih.gov The efficiency of ion exchange can be influenced by the type of resin (e.g., strongly acidic, weakly acidic, macroporous, or gel), with macroporous resins often showing high capacity for large organic cations like benzalkonium. researchgate.nete3s-conferences.org

Direct Ammoniation Routes to Benzyldodecyldimethylammonium Bromide

The term "direct ammoniation" is not standard nomenclature for the synthesis of Benzyldodecyldimethylammonium bromide. The conventional and direct synthesis is the Menschutkin quaternization reaction, which involves the reaction of a tertiary amine with an alkyl halide as previously described (Section 2.1). tue.nlresearchgate.net This process is the most direct and widely utilized route for producing quaternary ammonium salts of this type. There is no significant body of literature describing an alternative "direct ammoniation" pathway for this specific compound that deviates from the fundamental quaternization of a pre-formed tertiary amine.

Synthesis of Novel Benzyldodecyldimethylammonium Bromide Analogues

The synthesis of novel analogues of Benzyldodecyldimethylammonium bromide is an active area of research, aimed at creating compounds with tailored properties. These modifications typically involve altering the structure of the quaternary ammonium cation. mdpi.com

Modifications to the hydrophilic ammonium head group can significantly alter the compound's properties. Research into analogous structures often explores variations in the alkyl or aryl groups attached to the central nitrogen atom. mdpi.commdpi.com

Examples of such modifications, based on general synthetic strategies for quaternary ammonium salts, could include:

Varying Alkyl Substituents: Replacing the two methyl groups with larger alkyl chains (e.g., ethyl, propyl groups). This is achieved by starting with a different tertiary amine in the quaternization reaction (e.g., N-dodecyl-N,N-diethylamine instead of N,N-dimethyldodecylamine).

Modifying the Benzyl Group: Introducing substituents onto the aromatic ring of the benzyl group. This would involve using a substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) in the quaternization step.

Altering the Main Alkyl Chain: While not a modification of the head group itself, changing the length of the dodecyl chain (e.g., to C14, C16, or C18) is a common strategy to create homologous series of the compound. researchgate.netresearchgate.net

The synthesis of these analogues generally follows the same quaternization principles, reacting the appropriate tertiary amine with the corresponding halide. mdpi.com For instance, the synthesis of linear polyisocyanide quaternary ammonium salts has been achieved by reacting a polymer with various tertiary amines, such as N,N-dimethylbenzylamine and N,N-dimethyloctylamine, to create different head group structures on a polymer backbone. nih.gov

Inclusion of Flexible and Rigid Spacers in Dicationic Systems

Benzyldodecyldimethylammonium bromide serves as a monomeric building block for the synthesis of dicationic or "gemini" surfactants. These compounds feature two quaternary ammonium head groups and two hydrophobic tails, linked by a spacer group. nih.govpreprints.org The nature of this spacer—whether flexible or rigid—profoundly influences the physicochemical properties of the resulting surfactant. nih.gov

The general synthetic approach involves the reaction of two equivalents of the precursor tertiary amine, N,N-dimethyldodecylamine, with a single equivalent of a dihalogenated compound that functions as the spacer. This reaction forms two new C-N bonds, creating the dicationic structure.

Flexible Spacers: These are typically linear polymethylene chains -(CH₂)n-. They are introduced using α,ω-dihaloalkanes (e.g., 1,6-dibromohexane). The flexibility of the alkyl chain allows the gemini (B1671429) surfactant to adopt various conformations at interfaces, impacting its packing and surface tension reduction capabilities.

Rigid Spacers: These are incorporated using compounds like 1,4-bis(bromomethyl)benzene. The rigid aromatic spacer holds the two quaternary ammonium heads at a fixed distance, which can lead to more ordered molecular packing and different aggregation behaviors compared to their flexible counterparts. nih.govmdpi.com

The choice of spacer is a critical design element for tuning the properties of the final dicationic surfactant for specific applications.

Table 1: Examples of Spacers for Dicationic Surfactant Synthesis

Spacer Type Reactant Example Resulting Spacer Structure
Flexible 1,6-Dibromohexane -(CH₂)₆-
Flexible 1,8-Dibromooctane -(CH₂)₈-

Biomass-Derived Precursors in Surfactant Synthesis

The principles of green chemistry encourage the use of renewable resources for chemical manufacturing. The key structural components of benzyldodecyldimethylammonium bromide can conceptually be sourced from biomass, providing a more sustainable synthetic pathway compared to traditional petrochemical routes.

Hydrophobic Dodecyl Group: The C₁₂ alkyl chain can be derived from fatty alcohols, such as 1-dodecanol. Fatty alcohols are readily accessible through the hydrolysis and subsequent reduction of triglycerides found in vegetable oils and animal fats. semanticscholar.org These renewable feedstocks make them ideal bio-based precursors.

Hydrophilic Benzyl Group: The benzyl moiety originates from toluene, a petrochemical. However, pathways exist to produce aromatic platform chemicals from biomass. nih.gov Lignin (B12514952), a complex aromatic biopolymer and a major byproduct of the paper industry, can be broken down to yield valuable aromatic compounds. researchgate.netresearchgate.net Through chemo-catalytic processes, lignin can be converted into precursors like benzaldehyde, which can then be transformed into the required benzyl bromide reactant.

Amine Component: The N,N-dimethylamine unit is typically synthesized from methanol and ammonia (B1221849). While often petrochemically derived, research into producing these small molecules from biogas or other biological waste streams is ongoing.

By integrating bio-based feedstocks for the fatty amine and the benzyl group, the synthesis of benzyldodecyldimethylammonium bromide can align more closely with sustainable manufacturing goals.

Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The unambiguous confirmation of the structure and purity of benzyldodecyldimethylammonium bromide relies on a suite of sophisticated analytical techniques. Spectroscopic methods provide detailed information about molecular structure, while chromatography is essential for assessing purity.

Infrared Spectroscopy Applications in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For benzyldodecyldimethylammonium bromide, the IR spectrum provides clear evidence of its key structural components. nih.gov By passing infrared radiation through a sample, the vibrations of specific bonds are observed as absorption bands at characteristic frequencies. rsc.org

Key expected absorption bands include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ arise from the C-H bonds in the aliphatic dodecyl and methyl groups. Weaker C-H stretches appear above 3000 cm⁻¹ for the aromatic benzyl group.

Aromatic C=C Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region confirms the presence of the benzene ring.

C-N⁺ Stretching: The stretching vibration of the carbon-quaternary nitrogen bond typically appears in the fingerprint region, often around 900-1200 cm⁻¹.

Table 2: Key Infrared Absorption Bands for Benzyldodecyldimethylammonium Bromide

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of benzyldodecyldimethylammonium bromide. nih.govrsc.orgnih.gov

In the ¹H NMR spectrum , distinct signals are expected for each unique proton environment:

Aromatic Protons: The five protons on the benzyl ring typically appear as a multiplet in the δ 7.4-7.8 ppm range.

Benzylic Protons: The two protons of the -CH₂- group attached to the nitrogen and the benzene ring appear as a singlet around δ 4.5-5.0 ppm.

N-Methyl Protons: The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet, typically around δ 3.0-3.5 ppm.

Dodecyl Chain Protons: The long alkyl chain gives rise to several signals: a triplet for the terminal methyl group (-CH₃) around δ 0.8-0.9 ppm, a large, broad multiplet for the bulk methylene (B1212753) groups (-(CH₂)₉-) between δ 1.2-1.4 ppm, and a multiplet for the methylene group adjacent to the nitrogen (-N⁺-CH₂-) further downfield around δ 3.2-3.6 ppm.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzyldodecyldimethylammonium Bromide

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H / C 7.4 - 7.8 128 - 134
Benzyl -CH₂- 4.5 - 5.0 ~67
N⁺-(CH₃)₂ 3.0 - 3.5 ~51
N⁺-CH₂-R 3.2 - 3.6 ~64
-(CH₂)₉- 1.2 - 1.4 22 - 32

X-ray Crystallography for Crystalline Structure Determination

An X-ray crystallographic analysis of this compound would reveal:

The conformation of the flexible dodecyl chain.

The precise bond angles around the tetrahedral quaternary nitrogen atom.

The packing arrangement of the bulky cations and the bromide counter-ions in the crystal lattice.

Non-covalent interactions, such as weak C-H···Br hydrogen bonds between the alkyl/benzyl protons and the bromide ion, and potential C-H···π interactions involving the benzyl ring, which stabilize the crystal structure. researchgate.net

These structural details are crucial for understanding the solid-state properties of the material and for computational modeling of its behavior.

Purity Assessment through Advanced Chromatographic Techniques

Ensuring the purity of synthesized benzyldodecyldimethylammonium bromide is critical. Advanced chromatographic methods are employed to separate the target compound from any unreacted starting materials (e.g., N,N-dimethyldodecylamine, benzyl bromide), byproducts, or other impurities. proquest.com

High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing quaternary ammonium compounds. nih.gov A typical method uses a reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution. nih.govnih.gov UV detection is effective due to the strong absorbance of the benzyl group's chromophore at wavelengths such as 214 nm or 262 nm. nih.gov The method allows for accurate quantification of the main compound and detection of impurities. rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. nih.govnih.gov While the HPLC separates the components of the mixture, the MS detector confirms the identity of each eluting peak by its specific mass-to-charge ratio (m/z), offering high sensitivity and specificity.

Pyrolysis-Gas Chromatography (Py-GC): As a non-volatile salt, benzyldodecyldimethylammonium bromide cannot be directly analyzed by conventional GC. However, using a high-temperature injector port causes the compound to undergo a controlled thermal degradation (pyrolysis), often via a Hofmann elimination, to produce a predictable, volatile tertiary amine. american.edu This amine can then be separated and identified by GC-MS, providing an alternative method for structural verification. american.edu

Table 4: Comparison of Chromatographic Techniques for Purity Analysis

Technique Principle Primary Use Advantages
HPLC-UV Differential partitioning between a stationary and liquid phase; detection by UV light absorption. Quantification, routine purity checks. Robust, precise, widely available. nih.gov
LC-MS HPLC separation followed by mass-based detection of ionized molecules. Identification of impurities, trace analysis. High specificity and sensitivity. nih.govnih.gov

| Pyrolysis-GC-MS | Thermal decomposition into volatile fragments followed by GC separation and mass detection. | Structural confirmation of the quaternary amine. | Confirms alkyl chain and tertiary amine structure. american.edu |


Iii. Antimicrobial and Biocidal Activity Research

Mechanistic Elucidation of Antimicrobial Action

The antimicrobial effect of benzyldodecyldimethylammonium bromide is primarily attributed to its chemical structure as a cationic surfactant. sprchemical.comnih.gov This structure facilitates a multi-step interaction with microbial cells, leading to their inactivation and death.

As a cationic surfactant, benzyldodecyldimethylammonium bromide possesses a positively charged quaternary ammonium (B1175870) head group. nih.govnih.gov This positive charge drives the initial interaction, promoting an electrostatic attraction to the predominantly negatively charged surfaces of microbial cell membranes. nih.gov In bacteria, these negative charges are contributed by components such as teichoic acids in the cell wall of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This electrostatic binding is the critical first step, concentrating the compound at the cell surface.

Following the initial electrostatic binding, the molecule's long, uncharged, and hydrophobic (lipophilic) dodecyl alkyl chain comes into play. sprchemical.com This lipophilic tail has a strong affinity for the lipid components of the cell membrane and inserts itself into the lipid bilayer. sprchemical.com This penetration disrupts the ordered structure of the membrane, altering its fluidity and integrity. sprchemical.com The intercalation of the molecule into the lipid layer boosts membrane permeability, leading to the rupture of the cell membrane and the subsequent leakage of essential intracellular contents, which ultimately results in the death of the microorganism. sprchemical.com

The germicidal efficacy of benzyldodecyldimethylammonium bromide is intrinsically linked to its amphiphilic molecular structure. The molecule's effectiveness is a balance between its hydrophilic cationic head and its hydrophobic alkyl chain. nih.gov

Cationic Head: The positively charged N,N-dimethyl-N-benzylammonium group is crucial for the initial electrostatic attraction to the negatively charged microbial cell surface.

Alkyl Chain: The 12-carbon dodecyl chain provides the necessary hydrophobicity to penetrate and disrupt the lipid core of the microbial membrane. Studies on various quaternary ammonium compounds have shown that the length of this alkyl chain is a key determinant of antimicrobial activity; an excessively long or short chain can reduce efficacy. nih.gov

Research comparing various n-alkyldimethylbenzylammonium halides has demonstrated that these structural components collectively determine the compound's lipophilicity and its ability to act as a potent antibacterial agent. researchgate.net

Broad-Spectrum Efficacy against Pathogenic Microorganisms

Benzyldodecyldimethylammonium bromide exhibits a broad spectrum of activity, making it an effective biocide against various pathogenic microorganisms, including bacteria and fungi. wikipedia.orgnih.gov

The compound is known to be effective against Gram-positive bacteria. wikipedia.orgsprchemical.com Its action against Gram-negative bacteria, such as Pseudomonas species, can be less certain, particularly at lower concentrations, due to the complex outer membrane structure of these bacteria which can act as a barrier. wikipedia.orgsprchemical.com

Target MicroorganismTypeReported Antibacterial Efficacy
Staphylococcus aureusGram-PositiveConsidered effective against Gram-positive microbes. wikipedia.orgsprchemical.comresearchgate.net
Enterococcus hiraeGram-PositiveConsidered effective against Gram-positive microbes. researchgate.net
Pseudomonas aeruginosaGram-NegativeActivity is reported as uncertain in lower concentrations. wikipedia.orgsprchemical.comresearchgate.net
Escherichia coliGram-NegativeActivity is reported as uncertain in lower concentrations. researchgate.net

In addition to its antibacterial properties, benzyldodecyldimethylammonium bromide has demonstrated activity against various fungal species. Research has shown it to be effective against yeasts like Candida albicans and molds such as Aspergillus niger. nih.govresearchgate.netresearchgate.net This makes it a useful agent in applications where fungal contamination is a concern. google.comgoogle.com

Target MicroorganismTypeReported Antifungal Efficacy
Candida albicansYeastReported to have activity against this species. researchgate.netresearchgate.net
Aspergillus nigerMoldReported to have activity against this species. nih.govresearchgate.netresearchgate.net
Trichophyton interdigitaleMoldReported to have activity against this species. researchgate.net

Virucidal Activity, including Enveloped Viruses

Benzyldodecyldimethylammonium bromide (BDAB) demonstrates significant virucidal activity, particularly against enveloped viruses. chemicalbook.com This efficacy stems from the fundamental structure of enveloped viruses, which possess an outer lipid membrane. hartmann-science-center.com As a quaternary ammonium compound (QAC), BDAB is a cationic surfactant that interacts with and disrupts this lipid envelope, leading to the inactivation of the virus and rendering it non-infectious. hartmann-science-center.comresearchgate.net This mechanism makes it a valuable disinfectant in environments where the control of viral pathogens is critical. chemicalbook.com

The susceptibility of viruses to disinfectants varies based on their structure; enveloped viruses are generally more vulnerable than non-enveloped viruses because their lipid coat serves as a primary target for chemical attack. hartmann-science-center.comnih.gov Research has shown that benzalkonium chloride, a compound structurally related to BDAB, is effective at inactivating enveloped viruses such as herpes simplex virus type 1 and human immunodeficiency virus type 1 (HIV-1). nih.gov The demand and application of BDAB have notably increased due to its high efficiency in viral inactivation, as seen during the SARS-CoV-2 pandemic. chemicalbook.comresearchgate.net Studies have confirmed the ability of certain cationic surfactants to deactivate SARS-CoV-2, an enveloped virus, with high efficiency, which is attributed to their capacity to penetrate and destroy the virus's phospholipid membrane. researchgate.net

European standards, such as EN 14476, provide a framework for assessing the virucidal activity of chemical disinfectants. nih.gov To claim efficacy against enveloped viruses, a product must demonstrate its ability to inactivate specific test viruses like the vaccinia virus (VACV). hartmann-science-center.comnih.gov

Factors Influencing Antimicrobial Potency

The antimicrobial effectiveness of benzyldodecyldimethylammonium bromide is not static but is influenced by specific molecular features. The length of the N-alkyl chain and the nature of the counterion are two of the most critical factors that have been extensively researched to understand their impact on biocidal performance. nih.gov

The length of the N-alkyl chain is a paramount structural parameter governing the antimicrobial activity of quaternary ammonium compounds. mdpi.comresearchgate.net For benzyldodecyldimethylammonium bromide, this chain is a 12-carbon (dodecyl) chain. Research consistently shows that the antimicrobial potency of QACs increases as the alkyl chain length grows, up to an optimal point, beyond which the efficacy may level off or decline. mdpi.comresearchgate.net This phenomenon is often referred to as the "cut-off" effect. mdpi.com

The mechanism behind this trend is linked to the compound's hydrophobicity. An increase in alkyl chain length enhances the compound's ability to penetrate the hydrophobic bacterial cell membrane. researchgate.netnih.gov The optimal antibacterial activity is frequently observed for QACs with alkyl chains containing between 10 and 16 carbon atoms. mdpi.comnih.gov Chains that are too long (e.g., 18 carbons) may bend or curl, which can shield the positively charged quaternary ammonium group, hindering its essential electrostatic interaction with the negatively charged bacterial surface and thereby reducing its effectiveness. nih.gov

The following table illustrates the impact of alkyl chain length on the Minimum Inhibitory Concentration (MIC) for a series of QACs against S. aureus, demonstrating the increase in potency with chain length up to a certain point.

Table 1: Influence of N-Alkyl Chain Length on Antimicrobial Activity against S. aureus Data adapted from structure-activity relationship analyses of quaternary ammonium salts. mdpi.com

Alkyl Chain LengthMinimum Inhibitory Concentration (MIC) (µg/mL)Relative Potency
C6 (Hexyl)>64Low
C8 (Octyl)>64Low
C10 (Decyl)16Moderate
C12 (Dodecyl)4High
C14 (Tetradecyl)2Very High
C16 (Hexadecyl)4High
C18 (Octadecyl)>64Low (Cut-off Effect)

The significance of the counterion can vary depending on the specific application. Some studies have found that the nature of the counterion has a minimal effect on activity against planktonic (free-floating) bacteria when compared to the influence of the alkyl chain. nih.govresearchgate.net However, other research highlights a more significant role. For instance, mono-QACs with bromide or acetate (B1210297) as the counterion have demonstrated greater effectiveness in eliminating microbial biofilms. nih.gov It has also been postulated that reactive counterions can enhance antimicrobial action by oxidizing essential microbial components like proteins or lipids. nih.gov In some direct comparisons, the bromide form of a QAC has exhibited a greater antimicrobial effect than its chloride counterpart. esmed.org

Development of Resistance Mechanisms in Microbial Populations

The widespread use of biocides like benzyldodecyldimethylammonium bromide can lead to the selection and proliferation of microbial populations with reduced susceptibility. Bacteria have developed sophisticated resistance mechanisms, including the active extrusion of the compound from the cell and enzymatic modification to render it harmless.

One of the most significant mechanisms of bacterial resistance to QACs is mediated by efflux pumps. mdpi.com These are membrane-bound protein complexes that actively transport a wide range of toxic substances, including antibiotics and biocides, out of the bacterial cell, preventing them from reaching their intracellular targets and accumulating to toxic concentrations. emerypharma.com

This resistance mechanism is widespread across many clinically relevant bacterial species. mdpi.com Several superfamilies of efflux pumps exist, with the Resistance-Nodulation-Division (RND) family being a major contributor to multidrug resistance in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net Overexpression of genes encoding these pumps, often due to mutations in local regulatory genes, can lead to high-level resistance. researchgate.netnih.gov

Table 2: Major Bacterial Efflux Pump Systems Conferring Resistance to Quaternary Ammonium Compounds (QACs) Information compiled from studies on bacterial multidrug efflux systems. mdpi.comemerypharma.comnih.gov

Efflux Pump SystemPump SuperfamilyExample Organism(s)Substrates Extruded
MexAB-OprMRNDPseudomonas aeruginosaBeta-lactams, Fluoroquinolones, QACs
MexCD-OprJRNDPseudomonas aeruginosaCefepime, QACs, Disinfectants
AcrAB-TolCRNDEscherichia coli, Salmonella spp.Fluoroquinolones, Chloramphenicol, QACs
SmeDEFRNDStenotrophomonas maltophiliaFluoroquinolones, Tetracycline, QACs
NorAMFS (Major Facilitator Superfamily)Staphylococcus aureusFluoroquinolones, QACs
QacA/BMFSStaphylococcus aureusQuaternary Ammonium Compounds

In addition to efflux, another resistance strategy employed by microorganisms is the enzymatic degradation of biocidal compounds. This involves the production of enzymes that catalyze the breakdown of the toxic molecule into less harmful or non-toxic byproducts. nih.gov While specific enzymatic pathways for the complete degradation of benzyldodecyldimethylammonium bromide are still under investigation, evidence suggests that microbial degradation does occur. researchgate.net

Studies have focused on screening for bacteria capable of co-metabolizing BDAB, which indicates that these organisms possess the necessary enzymatic machinery. researchgate.net Bacterial species from genera such as Pseudomonas, Comamonas, and Rhodococcus are known to have unique genetic and metabolic capabilities to degrade a wide variety of recalcitrant organic pollutants. nih.govdtic.mil This degradation is mediated by catabolic genes that encode for specific enzymes, such as dehalogenases, oxygenases, and hydrolases, which can act on different parts of a complex molecule. nih.govdtic.mil The process can proceed through various metabolic routes, including aerobic and anaerobic pathways, to break down complex aromatic and aliphatic compounds. nih.govnih.gov The existence of bacteria that can degrade BDAB suggests the evolution of specific enzymatic pathways as a direct mechanism of resistance. researchgate.net

Iv. Environmental Science and Ecological Impact Studies

Environmental Fate and Distribution in Aquatic and Terrestrial Ecosystems

The environmental fate of benzyldodecyldimethylammonium bromide is largely dictated by its behavior in aquatic and terrestrial systems. mdpi.comnih.gov As a cationic surfactant, its distribution is heavily influenced by its tendency to adsorb to negatively charged particles, a key factor in its transport and partitioning within the environment. researchgate.net

Wastewater treatment plants (WWTPs) are primary conduits for the entry of QACs like BDAB into the environment. nih.gov Following their application, residual amounts of these compounds typically accumulate in municipal sewage systems. nih.gov Studies on benzalkonium chlorides (BACs), a class of compounds that includes BDAB, have demonstrated high removal rates, often exceeding 99%, within WWTPs. au.dkresearchgate.net

This removal is achieved through a combination of two main processes: sorption to sewage sludge and biodegradation. researchgate.netresearchgate.net The strong affinity of these cationic compounds for the predominantly negatively charged surfaces of sludge particles leads to their partitioning from the liquid phase to the solid phase. researchgate.net The sludge, containing the adsorbed compounds, is then separated and may undergo further treatment, such as anaerobic digestion. researchgate.net

Advanced wastewater treatment technologies, such as moving bed biofilm reactors (MBBRs), have proven effective in degrading BACs. au.dkresearchgate.net These systems utilize biofilms grown on plastic carriers, which provide a large surface area for microbial communities to act on the pollutants. au.dk In laboratory-scale MBBRs, significant degradation of BACs has been observed, highlighting the importance of biological processes in their removal from wastewater. au.dkresearchgate.net

The sorption of BDAB and related QACs to solid matrices is a critical process governing their environmental distribution and bioavailability. researchgate.net These compounds are known to adsorb to negatively charged surfaces such as those found in sewage sludge, soil, and sediments. researchgate.netwur.nl The primary mechanisms driving this adsorption are electrostatic interactions between the positively charged quaternary ammonium (B1175870) headgroup and the negative sites on the solid particles, as well as hydrophobic interactions involving the long alkyl chain. researchgate.net

Research indicates that the sorption affinity of QACs generally increases with the length of the alkyl chain, a characteristic that makes them more likely to be found in biosolids, soil, and sediments. researchgate.net This strong binding to particulate matter significantly reduces the concentration of the compounds in the aqueous phase, but also means they accumulate in sludge that may be applied to land. researchgate.netwur.nl

Batch adsorption experiments with various QACs on primary sludge have provided insights into their partitioning behavior. The extent of adsorption correlates positively with the compound's hydrophobicity. researchgate.net The Freundlich isotherm model has been successfully used to describe the equilibrium partitioning data. researchgate.net The pH of the surrounding medium can also influence the sorption and desorption process; for instance, increasing the pH to 10 was found to result in more than 50% desorption of C(16)BDMA (a related QAC) over a 10-day period. researchgate.net

Table 1: Adsorption of Quaternary Ammonium Compounds (QACs) on Primary Sludge

This table presents data from batch adsorption experiments on primary sludge, showing the percentage of different QACs adsorbed at a specific initial concentration and sludge concentration. Data is synthesized from findings on related compounds to illustrate general principles applicable to BDAB.

CompoundAlkyl Chain LengthAdsorption (%)Key Interaction Types
Cetyltrimethylammonium bromide (C(16)TMA)1688%Electrostatic & Hydrophobic
Benzyldimethylhexadecylammonium chloride (C(16)BDMA)1689%Electrostatic & Hydrophobic
Benzyldodecyldimethylammonium chloride (C(12)BDMA)1267%Electrostatic & Hydrophobic
Dodecyltrimethylammonium chloride (C(12)TMA)1213%Electrostatic & Hydrophobic

Source: Synthesized from Ismail et al., 2010. researchgate.net

Biodegradation Pathways and Microbial Degradation Studies

While sorption is a major removal mechanism, biodegradation represents the ultimate destruction of the BDAB molecule, converting it into less harmful substances. chemicalbook.comwikipedia.org Microorganisms have evolved diverse metabolic pathways to break down a wide range of organic compounds, including surfactants like BDAB. wikipedia.orgnih.gov

The breakdown of organic substances by microorganisms can occur under two primary conditions: aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen). omicsonline.org Aerobic biodegradation is generally a more rapid and complete process for many organic pollutants, with the final products being carbon dioxide and water. omicsonline.org Aerobic bacteria utilize oxygen to oxidize organic substrates to gain energy. omicsonline.org

In contrast, anaerobic digestion is a series of processes where different groups of microorganisms break down biodegradable material in the absence of oxygen, ultimately producing methane (B114726) and carbon dioxide. omicsonline.org While effective for many types of waste, the anaerobic degradation of some complex synthetic compounds can be slower or incomplete. researchgate.net

Studies on wastewater containing similar compounds have shown that aerobic treatment processes achieve a higher percentage of removal compared to anaerobic processes. researchgate.net For BACs, biodegradation can be inhibited at high concentrations, suggesting that the efficiency of the process is concentration-dependent. au.dkresearchgate.net

The biological removal of recalcitrant compounds like BDAB often relies on the action of specific microbial strains. chemicalbook.com A particularly effective approach in environmental settings is co-metabolism, where microorganisms degrade a compound from which they derive no energy, while simultaneously growing on a more readily available carbon source. chemicalbook.comnih.gov This allows for greater biomass production and higher degradation rates. chemicalbook.com

Researchers have focused on isolating and screening for bacteria capable of degrading BDAB. researchgate.netnih.gov A novel method using near-infrared hyperspectral imaging has been developed for the rapid screening of BDAB co-metabolic degrading bacteria. researchgate.netnih.gov This technique successfully identified two such bacteria, designated RQR-1 and BDAB-1, by predicting the decrease in BDAB concentration in a solid medium where the bacteria were grown. researchgate.netnih.gov Other studies have identified bacteria from different genera that can metabolize BACs, sometimes as the sole source of carbon and energy. nih.govresearchgate.net

Table 2: Examples of Bacteria Involved in the Degradation of Benzalkonium Compounds

This table lists bacterial species that have been identified in research studies as capable of degrading benzyldodecyldimethylammonium bromide or closely related benzalkonium chlorides (BACs).

Bacterial Strain/SpeciesDegraded Compound(s)Metabolism TypeReference
RQR-1Benzyldodecyldimethylammonium bromide (BDAB)Co-metabolic researchgate.netnih.gov
BDAB-1Benzyldodecyldimethylammonium bromide (BDAB)Co-metabolic researchgate.netnih.gov
Aeromonas hydrophila sp. KBenzalkonium chloride (BAC)Sole carbon & energy source nih.govresearchgate.net
Bacillus niabensisBenzalkonium chloride (BAC)Sole carbon & energy source nih.gov
Pseudomonas sp.Benzalkonium chloride (BAC)Metabolization in biofilm reactors au.dk

Understanding the enzymatic reactions and metabolic pathways involved in BDAB degradation is key to optimizing bioremediation strategies. nih.govnih.gov Studies on BACs have elucidated several key steps in their microbial breakdown. researchgate.net

The initial and most critical step in the catabolism of these compounds is the cleavage of the Calkyl-N bond. nih.govresearchgate.net This reaction, often catalyzed by monooxygenases, separates the long alkyl chain from the benzyl-dimethyl-amine moiety, resulting in the formation of benzyldimethylamine (BDMA) and an alkyl aldehyde. au.dkresearchgate.netresearchgate.net The formation of BDMA is significant because it is reported to be substantially less toxic than the parent BAC compound. nih.gov

Following this initial cleavage, the degradation proceeds through a series of further reactions. The BDMA intermediate can undergo sequential demethylation reactions, leading to the formation of benzylmethylamine and subsequently benzylamine (B48309). researchgate.net Deamination of benzylamine then yields benzaldehyde, which is rapidly converted to benzoic acid. researchgate.net Benzoic acid is a common metabolite that can be readily funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. researchgate.net

In addition to this pathway, recent research on mixed-culture biofilms in MBBRs has identified two other metabolic routes for the degradation of BAC-12 and BAC-14. au.dkresearchgate.net These pathways involve:

An initial ω-oxidation of the terminal methyl group of the alkyl chain, followed by successive β-oxidation.

An ω-oxidation followed by an α-oxidation, which is then succeeded by β-oxidation. au.dkresearchgate.net

The existence of multiple degradation pathways, even within a complex microbial community, underscores the metabolic versatility of microorganisms in detoxifying these synthetic compounds. au.dkresearchgate.net

Impact on Microbial Community Structure and Function

The introduction of BDMAB into environments such as wastewater treatment plants (WWTPs) can significantly alter the microbial communities that are essential for bioremediation processes. researchgate.netau.dk Long-term exposure to QACs like BDMAB can lead to shifts in the microbial community structure and foster the enrichment of resistant species. au.dk

Studies on benzalkonium chlorides (BACs), the chemical class to which BDMAB belongs, show that exposure can induce biofilm formation in some bacterial species, such as Staphylococcus epidermidis, and increase the biofilm-forming capacity of less susceptible strains. nih.gov The presence of naturally resistant genera like Pseudomonas in biofilm communities can contribute to an increased tolerance to these biocides. nih.gov

Table 1: Effect of Benzyldodecyldimethylammonium Bromide (BDMAB) on Bacterial Genera in a Moving-Bed Biofilm Reactor (MBBR)

ConditionEnriched/Dominant GeneraPrimary FunctionSource
Control Reactor (No BDMAB)Rudaea, Nitrosospira, Sphingomonas, RhodanobacterNitrogen Metabolism researchgate.netnih.gov
BDMAB-added ReactorGenera composition becomes dependent on BDMAB concentrationShift towards resistance functions researchgate.netnih.gov
BDMAB-added ReactorEnrichment of Pseudomonas sp.Biodegradation of BACs and inherent resistance nih.gov

The presence of BDMAB in wastewater treatment systems can severely inhibit nitrogen removal processes, which are crucial for preventing eutrophication in receiving water bodies. dcwater.comdiva-portal.org In studies using MBBRs, the introduction of BDMAB at a concentration of 50 mg/L led to a significant decrease in the ammonia (B1221849) removal efficiency (ARE) and the nitrate (B79036) production rate constants (NPR). researchgate.netnih.gov This inhibition was found to be partially reversible when the BDMAB concentration was lowered to 30 mg/L. researchgate.netnih.gov

The decline in nitrogen removal performance is linked to the impact of BDMAB on the functional genes of the microbial community. nih.gov Specifically, a reduction in the abundance of ammonia oxidase-encoding genes (amoABC) was identified as a primary cause for the decreased ammonia removal efficiency. researchgate.netnih.gov Furthermore, exposure to high concentrations of BACs has been shown to inhibit the nitrogen fixation-related gene nifH and the ammonia monooxygenase gene amoA. nih.gov Conversely, an increase in the nitrite (B80452) reductase gene nirK was observed, indicating a complex and varied impact on the different stages of the nitrogen cycle. nih.gov

Table 2: Impact of BDMAB Concentration on Ammonia Removal Efficiency (ARE) in an MBBR

BDMAB Concentration (mg/L)Effect on Ammonia Removal Efficiency (ARE)Effect on Nitrate Production Rate (NPR)Source
30Partial recovery of inhibitionNot specified researchgate.netnih.gov
50Greatly decreasedGreatly decreased researchgate.netnih.gov

Induction and Co-selection of Antibiotic Resistance Genes

A significant ecological risk associated with the widespread use of disinfectants like BDMAB is the potential for co-selecting antibiotic-resistant bacteria and promoting the spread of antibiotic resistance genes (ARGs). researchgate.netnih.govresearchgate.net This process, known as co-selection, occurs when exposure to a non-antibiotic agent, such as a biocide, indirectly selects for bacteria that are also resistant to antibiotics. nih.gov The mechanisms of co-selection can include co-resistance, where genes for resistance to different agents are physically linked, and cross-resistance, where a single resistance mechanism confers protection against multiple compounds. nih.govresearchgate.netresearchgate.net

Exposure to BDMAB has been shown to increase the total abundance of ARGs in microbial communities within bioreactors. researchgate.netnih.gov The resistance of bacteria to BDMAB itself is often mediated by efflux pumps, which are proteins that actively transport toxic substances out of the cell. researchgate.netnih.gov Genes encoding these pumps, such as emrE, mdfA, and oprM, have been found to be responsible for BDMAB resistance. researchgate.netnih.gov Since these efflux pumps can often expel a wide range of substances, their upregulation in response to BDMAB can also lead to increased resistance to various classes of antibiotics. researchgate.netnih.gov

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance among bacteria. longdom.orgnih.gov This process allows for the exchange of genetic material, including ARGs, between different bacteria, even across species. longdom.org The main mechanisms of HGT are transformation (uptake of free DNA), transduction (transfer by viruses), and conjugation (transfer via direct cell-to-cell contact, often mediated by plasmids). longdom.orgnih.gov

Studies suggest that exposure to BACs can promote antibiotic resistance by enhancing the HGT of ARGs within microbial communities, such as those in sewage sludge. nih.gov Mobile genetic elements (MGEs), like plasmids and transposons, play a crucial role in this process as they often carry both biocide resistance genes and ARGs. nih.govnih.gov For instance, the class 1 integron, a type of MGE, frequently encodes the QAC efflux pump gene qacEΔ1 alongside genes for resistance to sulfonamide antibiotics. nih.gov The physical linkage of these genes means that selection pressure from a QAC can maintain and spread resistance to antibiotics, even in their absence. reactgroup.org The abundance of MGEs has been shown to have a greater impact on the variation of ARG abundance than the microbial community composition itself under BAC exposure. nih.gov

The co-selection pressure exerted by BDMAB and other BACs can lead to increased resistance to clinically important antibiotics. nih.gov Research has demonstrated that microbial communities exposed to BACs can develop increased resistance to antibiotics such as penicillin G, tetracycline, and ciprofloxacin. nih.goveuropa.eu This occurs through mechanisms like the upregulation of multidrug efflux pumps. nih.gov For example, isolates of Pseudomonas aeruginosa exposed to BACs have shown overexpression of efflux pump genes, leading to reduced susceptibility to antibiotics. nih.gov

The selective pressure from cationic biocides has been implicated in the spread of qac genes, which are associated with multi-drug efflux pumps. europa.eu The phenomenon of cross-resistance is a key concern, where the same genetic mechanism, such as an efflux pump, provides resistance to both the disinfectant and one or more classes of antibiotics. researchgate.netnih.gov This creates a significant public health risk, as the use of disinfectants in various environments could inadvertently be fostering and disseminating bacteria resistant to essential medical treatments. nih.gov

Ecotoxicological Implications for Aquatic and Soil Organisms

Benzyldodecyldimethylammonium bromide is recognized as being highly toxic to both aquatic and soil organisms. chemicalbook.com Its release into the environment poses a substantial risk to ecosystem health. chemicalbook.comnih.gov The toxicity of QACs like BDMAB is often associated with their ability to disrupt cell membranes and proteins in microorganisms. au.dk

In aquatic ecosystems, BACs have demonstrated toxicity across different trophic levels. au.dknih.gov For example, the BAC-12 compound has a 96-hour effective concentration (EC50) of 0.203 mg/L for the green algae Chlorella vulgaris. au.dk For the bacteria Vibrio fischeri and Pseudomonas putida, the EC50 values range from 0.5 to 6 mg/L. au.dk Studies on other bromide-based ionic liquids have also highlighted their potential to harm aquatic life. researchgate.net The effects can extend to invertebrates as well; studies on prosobranch snails have shown that exposure to estrogenic chemicals can impact reproduction, suggesting that this group of organisms may be sensitive to various chemical contaminants. vliz.be

Table 3: Ecotoxicity of Benzalkonium Chloride (BAC-12) in Aquatic Organisms

OrganismType of OrganismEndpointConcentration (mg/L)Exposure TimeSource
Chlorella vulgarisAlgaeEC500.20396 hours au.dk
Vibrio fischeriBacteriaEC500.5 - 616 hours au.dk
Pseudomonas putidaBacteriaEC500.5 - 616 hours au.dk

Sublethal Effects on Non-Target Organisms

Benzyldodecyldimethylammonium bromide, a member of the quaternary ammonium compound (QAC) family, can exert significant sublethal effects on non-target organisms at concentrations below those that cause direct mortality. These effects can disrupt physiological and behavioral processes, potentially leading to population-level impacts within aquatic ecosystems. nih.gov The toxicity of benzalkonium chlorides (BACs) is often correlated with their structure, with longer alkyl chains generally exhibiting higher toxicity. nih.gov

Exposure to sublethal concentrations of pesticides and biocides can alter crucial life-history traits and behaviors in aquatic invertebrates. diva-portal.org Research on various aquatic pollutants has demonstrated impacts on growth, feeding, reproduction, and mobility. nih.govdiva-portal.org For instance, studies on neonicotinoids, another class of biocides, have shown that chronic low-level exposure can reduce the survival and growth of aquatic invertebrates like Chironomus tentans. nih.gov While direct mortality is a clear endpoint, sublethal effects on physiology and behavior are critical for a complete understanding of a chemical's environmental impact. researchgate.net

The accumulation of chemical residues can act as a stressor for both invertebrates and vertebrates, leading to alterations in physiological parameters such as the activity of detoxifying enzymes. nih.gov Even at very low concentrations, some compounds can cause delayed lethal effects that are not apparent in short-term acute toxicity tests. nih.gov

Key Research Findings on Sublethal Effects:

Algae: As primary producers, algae are foundational to aquatic food webs. QACs can inhibit their growth. Studies on the green alga Chlorella vulgaris have been used to develop models that correlate the molecular structure of QACs, such as alkyl chain length and polarizability, with their toxicity, expressed as the 96-hour EC50 (the concentration that affects 50% of the population). appliedmineralogy.com The surface of algal cells can also adsorb positively charged contaminants, which can, in turn, affect organisms at higher trophic levels that consume the algae. researchgate.net

Invertebrates: Aquatic invertebrates are crucial for nutrient cycling and serve as a food source for fish and other organisms. Sublethal exposure to pollutants can reduce their predatory ability, delay development, and inhibit detoxification pathways. diva-portal.org For example, some pesticides have been shown to reduce feeding in the aquatic oligochaete Lumbriculus variegatus. nih.gov The sensitivity of invertebrates can vary significantly; for example, the 48-hour EC50 for the water flea Daphnia magna exposed to different QACs can range from 0.3 to 6.6 µg/L. nih.gov

Fish: While not the primary focus of many sublethal QAC studies, research on other pollutants demonstrates that low-level exposure can have transgenerational impacts on fish, affecting future generations even without direct exposure. beyondpesticides.org

The following table summarizes representative sublethal effects of chemical stressors on various non-target aquatic organisms.

OrganismChemical ClassEndpointObserved EffectReference
Green Algae (Chlorella vulgaris)Quaternary Ammonium CompoundsGrowth Inhibition (96h EC50)Toxicity is correlated with alkyl chain length and other molecular descriptors. appliedmineralogy.com appliedmineralogy.com
Damselfly Larvae (Coenagrion puella)PyrethroidsPredatory AbilityReduced predatory function after a 14-hour exposure. diva-portal.org diva-portal.org
Midge Larvae (Chironomus riparius)Pyrethroids & NeonicotinoidsDevelopmentDelayed development following a 1-hour pulse exposure. diva-portal.org diva-portal.org
Aquatic Worm (Lumbriculus variegatus)NeonicotinoidsGrowth and BehaviorReduced growth and altered behavior at concentrations of 0.05 to 0.5 mg/kg in sediment. nih.gov nih.gov
Water Flea (Daphnia magna)Quaternary Ammonium CompoundsImmobilization (48h EC50)High sensitivity, with toxicity varying based on the specific QAC structure. nih.gov nih.gov

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) for chemicals like benzyldodecyldimethylammonium bromide involves a structured process to evaluate the potential for adverse ecological effects. researchgate.net Modern ERA integrates various tools and methodologies to characterize and quantify risk, moving from simple screening-level assessments to more complex, data-intensive approaches. researchgate.netnih.gov

A key challenge in risk assessment is managing the uncertainty inherent in predictive models and experimental data. altex.orgresearchgate.net Methodologies have evolved to better incorporate and communicate this uncertainty, leading to more robust and transparent decision-making. epa.gov

Commonly Used Methodologies:

Risk Quotient (RQ) Method: This is a widely used deterministic approach for initial risk screening. mdpi.com It compares a single point estimate of environmental exposure, the Predicted Environmental Concentration (PEC), with a point estimate of a toxicity threshold, the Predicted No-Effect Concentration (PNEC). A risk is indicated if the RQ (PEC/PNEC) is greater than 1. While simple and useful for identifying high-risk scenarios, this method does not provide detailed information on the magnitude of the risk or its probability. mdpi.com

Probabilistic Risk Assessment (PRA): In contrast to the deterministic RQ method, PRA uses entire distributions for exposure and effects data rather than single point estimates. nih.govaltex.org By employing techniques like Monte Carlo simulation, PRA can model the variability and uncertainty in both exposure and toxicity, resulting in a distribution of possible risk outcomes. altex.org This provides a more realistic characterization of risk, such as the probability of exceeding a certain level of effect, and allows for a more transparent assessment of how different assumptions impact the outcome. altex.orgnih.gov The U.S. Environmental Protection Agency (EPA) has recognized PRA as a viable tool for analyzing variability and uncertainty in risk assessments. epa.govaltex.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the biological activity (e.g., toxicity) of a chemical based on its molecular structure. nih.govresearchgate.net For groups of related chemicals like QACs, QSARs can be developed to estimate toxicity without the need for extensive animal testing. appliedmineralogy.com These models identify key molecular descriptors—such as hydrophobicity, molecular size, and electronic properties—that govern the compound's toxic effects. appliedmineralogy.com QSARs are valuable for filling data gaps, prioritizing chemicals for further testing, and are supported by regulatory bodies like the U.S. EPA and the European Union's REACH regulation. researchgate.net

New Approach Methodologies (NAMs): This term encompasses a broad suite of modern tools, including in vitro assays, high-throughput screening, and computational models like physiologically-based toxicokinetic (PBTK) models. nih.gov NAMs are often used in a tiered approach, starting with simpler in silico predictions and progressing to more complex biological assays as needed. nih.gov This systems-based approach integrates data from multiple sources to build a weight of evidence, providing a more comprehensive and potentially more resource-efficient way to conduct risk assessments. nih.gov

The following table compares the key features of these environmental risk assessment methodologies.

MethodologyPrincipleOutputHandling of UncertaintyTypical Application
Risk Quotient (RQ)Compares a single point exposure value to a single point effect value (PEC/PNEC). mdpi.comA single value (the quotient) indicating potential risk if >1. mdpi.comIndirectly, through the use of assessment/safety factors. altex.orgScreening-level risk assessment. mdpi.com
Probabilistic Risk Assessment (PRA)Uses distributions for exposure and toxicity data to model a range of possible outcomes. nih.govaltex.orgA probability distribution of risk, showing the likelihood of different effect levels. altex.orgExplicitly quantifies variability and uncertainty in the model. altex.orgresearchgate.netComprehensive risk assessment where data is sufficient to build distributions. epa.gov
Quantitative Structure-Activity Relationship (QSAR)Predicts chemical toxicity based on its molecular structure and properties. appliedmineralogy.comnih.govA predicted toxicity value (e.g., LC50, EC50) for a specific organism. appliedmineralogy.comModel validation statistics indicate the level of confidence in the prediction. nih.govFilling data gaps for untested chemicals; prioritizing substances for testing. researchgate.net
New Approach Methodologies (NAMs)Integrates data from in silico models, in vitro assays, and other advanced methods in a tiered framework. nih.govA weight-of-evidence-based characterization of hazard and risk. nih.govCan be incorporated at different tiers of the assessment. nih.govModern, systems-based toxicology and risk assessment. nih.gov

V. Advanced Analytical Chemistry and Detection Techniques

Quantitative Determination of Benzyldodecyldimethylammonium Bromide in Complex Matrices

The analysis of BDDAB, a type of quaternary ammonium (B1175870) compound (QAC), in multifaceted samples like commercial disinfectants, environmental waters, or biological fluids requires robust and selective methods. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly well-suited for this purpose, offering high resolution and sensitivity. Spectrophotometric methods, while often simpler, can also be effectively employed for quantification.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of BDDAB in commercial disinfectant products. bibliotekanauki.pl Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a more polar mobile phase.

One established HPLC method utilizes a Kromasil C18 column (200 mm x 4.6 mm, 5 µm) for separation. bibliotekanauki.pl The mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer containing sodium octanesulfonate and sodium acetate (B1210297), adjusted to pH 5.2, run at a flow rate of 1.0 mL/min. bibliotekanauki.pl Detection is commonly performed using a UV detector at a wavelength of 262 nm, where the benzyl (B1604629) group of the molecule exhibits strong absorbance. bibliotekanauki.pl Under these conditions, BDDAB can be effectively separated from other components in disinfectant formulations, with a retention time of approximately 9.18 minutes. bibliotekanauki.pl The method demonstrates excellent linearity and reproducibility, making it highly suitable for quality control applications. bibliotekanauki.pl

Another approach employs a cyano column with a mobile phase of 60% acetonitrile and 40% 0.1 M sodium acetate buffer (pH 5), also with UV detection, but at 254 nm. researchgate.net These methods are designed to be rapid, specific, and reproducible. researchgate.net

Table 1: HPLC Method Parameters for Benzyldodecyldimethylammonium Bromide (BAB) Analysis

Parameter Method 1 bibliotekanauki.pl Method 2 researchgate.net
Column Kromasil C18 (200 x 4.6 mm, 5 µm) Cyano (250 x 4.6 mm, 5 µm)
Mobile Phase 80:20 Acetonitrile : (4 mmol/L Sodium Octanesulfonate + 0.02 mol/L Sodium Acetate), pH 5.2 60:40 Acetonitrile : 0.1 M Sodium Acetate, pH 5
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 262 nm UV at 254 nm
Retention Time 9.18 min Not Specified
Linear Range Not Specified (Correlation Coefficient: 0.9996) 0.025 to 0.8 mg/mL (r² ≈ 0.99)
Detection Limit 1.6 mg/L Not Specified

| Average Recovery | 99.61% - 99.94% | Not Specified |

This table is interactive. Click on the headers to sort the data.

Capillary Electrophoresis has emerged as a powerful alternative to HPLC for the analysis of BDDAB, offering advantages such as shorter analysis times, higher column efficiency, and reduced solvent consumption. bibliotekanauki.pl This technique separates ions based on their electrophoretic mobility in an electric field.

A validated CE method for BDDAB in disinfectants uses a bare fused-silica capillary with a buffer solution composed of 50% acetonitrile and 50 mmol/L sodium dihydrogen phosphate (NaH2PO4), adjusted to an acidic pH of 2.24. bibliotekanauki.pl Separation is achieved by applying a voltage of 20 kV, and detection is carried out at 214 nm. bibliotekanauki.pl This method yields a rapid migration time for BDDAB of approximately 5.08 minutes. bibliotekanauki.pl

CE has demonstrated a lower detection limit (0.2 mg/L) compared to conventional HPLC methods (1.6 mg/L), highlighting its suitability for trace analysis. bibliotekanauki.pl While HPLC may offer superior precision, CE provides better column efficiency and is more environmentally friendly due to lower solvent usage. bibliotekanauki.pl

Table 2: Comparison of HPLC and CE Performance for BDDAB Analysis bibliotekanauki.pl

Parameter HPLC Capillary Electrophoresis (CE)
Analysis Time 9.18 min 5.08 min
Correlation Coefficient (r) 0.9996 0.9994
Detection Limit (LOD) 1.6 mg/L 0.2 mg/L
Average Recovery (at 100 mg/L) 99.64 ± 1.3% 103.05 ± 3.0%

| Key Advantages | Superior precision | Faster analysis, lower solvent use, better column efficiency |

This table is interactive. Users can compare the performance metrics of the two analytical techniques.

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of QACs like BDDAB. These methods are typically based on the formation of a colored ion-pair between the cationic BDDAB molecule and an anionic dye. researchgate.net

One such method involves the reaction of the QAC with an anionic dye like Eosin-Y in the presence of a non-ionic surfactant such as Triton X-100. researchgate.net The formation of this colored complex leads to a measurable change in the absorbance spectrum, which can be quantified using a spectrophotometer, typically at a wavelength around 535 nm. researchgate.net The intensity of the color produced is directly proportional to the concentration of the QAC in the sample.

Another direct spectrophotometric method uses bromthymol blue as the anionic dye in a buffer at pH 7.5. nih.gov The method is effective for a range of QACs and shows good results in the presence of other pharmaceutical ingredients. nih.gov These ion-pair formation methods are advantageous due to their simplicity and speed, making them suitable for routine analysis where high-throughput is required. researchgate.netresearchgate.net Validation studies have shown these methods to have satisfactory accuracy (93–97%) and precision (RSD < 2.7%) for the determination of QAC residues on surfaces. researchgate.net

Application in Spectrophotometric Determination of Metal Ions

The cationic surfactant properties of Benzyldodecyldimethylammonium bromide make it a valuable reagent in the spectrophotometric analysis of metal ions. Its primary role is to enhance the sensitivity and selectivity of color-forming reactions between metal ions and specific chelating agents (ligands).

In many spectrophotometric methods for metal ion determination, a metal ion reacts with an organic ligand (a chromogenic reagent) to form a colored complex. ijaers.com The sensitivity of these methods can often be significantly improved by the addition of a surfactant. Cationic surfactants like BDDAB can form ternary, or mixed-ligand, complexes with the metal ion and the primary organic ligand.

This occurs through the formation of an ion-association complex. Typically, the metal ion first reacts with an anionic organic ligand to form an anionic chelate complex. The positively charged BDDAB cation then associates with this negatively charged metal-ligand complex. This interaction has several beneficial effects:

Increased Molar Absorptivity: The formation of the ternary complex often leads to a significant increase in the molar absorptivity of the system, which directly translates to higher sensitivity for the metal ion determination.

Bathochromic Shift: The maximum absorption wavelength of the complex may shift to a longer wavelength (a bathochromic or red shift), which can help to reduce interference from other absorbing species in the sample matrix.

Solubilization: The surfactant helps to solubilize the metal-ligand complex in the aqueous solution, preventing precipitation and ensuring a stable and measurable signal.

This principle is widely used with various cationic surfactants, and BDDAB, with its distinct quaternary ammonium structure, is well-suited for this application, enhancing the determination of trace amounts of metal ions in various samples. ijaers.com

When using BDDAB-enhanced spectrophotometric methods for metal ion analysis, it is crucial to consider potential interferences from other components in the sample matrix. Matrix effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

Common sources of interference include:

Competing Cations: Other metal ions present in the sample may also form complexes with the chromogenic reagent, leading to a positive interference. The selectivity of the method depends heavily on the choice of ligand and the control of experimental conditions like pH.

Anions: Certain anions can interfere by forming stable complexes with the target metal ion, preventing it from reacting with the chromogenic reagent. Other anions might precipitate the BDDAB cation, removing it from the solution.

Other Surfactants: The presence of other cationic, anionic, or non-ionic surfactants in the sample can disrupt the formation of the desired ternary complex. nih.gov

To mitigate these effects, several strategies can be employed. The pH of the solution is a critical parameter, as it controls the speciation of both the metal ion and the ligand. The use of masking agents, which are substances that form stable, colorless complexes with interfering ions, is a common approach to improve selectivity. In cases of complex matrix effects, the standard addition method, where known amounts of the analyte are added to the sample, can be used to compensate for signal suppression or enhancement.

Novel Sensing and Screening Methodologies

The detection and quantification of benzyldodecyldimethylammonium bromide (BDAB), a quaternary ammonium compound, are crucial in environmental monitoring and industrial quality control. Recent advancements have led to novel methodologies that offer rapid, non-destructive, and high-throughput screening capabilities, moving beyond traditional analytical techniques.

Near-Infrared Hyperspectral Imaging (NIR-HSI) has emerged as a powerful, non-destructive technique for the rapid screening of microorganisms capable of degrading benzyldodecyldimethylammonium bromide. researchgate.netnih.gov This is particularly relevant given the increased use of BDAB as a disinfectant and the subsequent environmental concerns. researchgate.netnih.gov Traditional methods for screening bacteria that can metabolize this compound are often laborious and time-consuming. researchgate.netnih.gov

NIR-HSI combines the principles of spectroscopy and imaging to acquire both spectral and spatial information from a sample. nih.govmdpi.com This allows for the non-destructive prediction of chemical concentrations, such as BDAB, in a solid culture medium. researchgate.netnih.gov In a notable study, researchers developed a method to screen for BDAB co-metabolic degrading bacteria directly on a solid medium. researchgate.netnih.gov By correlating the NIR spectra with known BDAB concentrations, they built predictive models using partial least squares regression (PLSR). researchgate.netnih.gov

The study demonstrated that the concentration of BDAB could be accurately predicted from the NIR spectra. researchgate.netnih.gov Regions on the solid medium where degrading bacteria were present showed a detectable decrease in the predicted BDAB concentration compared to regions with no bacterial growth. researchgate.netnih.gov This approach successfully identified two co-metabolic degrading bacteria, RQR-1 and BDAB-1, showcasing its potential as a high-efficiency screening tool. researchgate.netnih.gov

The performance of the PLSR models developed for predicting BDAB concentration in the solid medium is detailed below.

Table 1: Performance of PLSR Models for BDAB Concentration Prediction using NIR-HSI

Model Parameter Value Description
Calibration Coefficient (Rc²) > 0.872 Indicates a strong correlation in the calibration model.
Cross-Validation Coefficient (Rcv²) > 0.870 Shows the predictive ability and robustness of the model.
RMSECV 0.815% Root Mean Square Error of Cross-Validation, indicating the model's prediction error.
RMSEP 0.819% Root Mean Square Error of Prediction, showing the error on an independent test set.
Prediction Correlation Coefficient (R) 0.950 A high correlation value for the prediction set.

| Ratio of Prediction to Deviation (RPD) | 3.2 | Indicates the model has excellent prediction capability. |

This data is based on research into the rapid screening of benzyldodecyldimethylammonium bromide co-metabolic degrading bacteria. researchgate.net

The development of sensing systems that utilize the properties of surfactants offers another innovative approach for the analysis of quaternary ammonium compounds like benzyldodecyldimethylammonium bromide. These systems often rely on the specific interactions between different types of surfactants.

One established method is potentiometric titration, which can be considered a form of chemical sensing. xylemanalytics.com This technique is used to determine the concentration of cationic surfactants, such as benzyldodecyldimethylammonium bromide, by titrating them with a standard solution of an anionic surfactant, like sodium dodecyl sulfate (SDS). xylemanalytics.com The endpoint of the titration is detected using an ion-selective electrode, which responds to the change in surfactant activity in the solution. This method is effective for quantifying quaternary ammonium salts in various products, including disinfectants. xylemanalytics.com

More advanced surfactant-based sensors are often based on potentiometric sensor membranes. irb.hr These sensors typically consist of a high molecular weight PVC matrix, a plasticizer, and a specific ionophore. irb.hr The ionophore is the active sensing component and is often an ion-pair formed by the reaction of a high molecular weight cationic species and an anionic species. irb.hr Given that benzyldodecyldimethylammonium bromide is a cationic surfactant, it could theoretically be used as a component in the creation of such an ion-pair for a sensor designed to detect anionic surfactants. The principle relies on the selective binding of the target analyte to the ionophore within the membrane, which generates a measurable electrical potential.

Another novel screening methodology, while not a sensor for BDAB itself, demonstrates the use of surfactant properties for detection. The "atomized oil assay" was developed for the high-throughput detection of bacteria that produce biosurfactants. nih.gov In this method, a fine mist of oil is sprayed onto bacterial colonies on an agar plate. nih.gov Colonies producing surfactants create a light-diffractive halo, allowing for rapid and sensitive screening. nih.gov This principle of detecting changes in surface interactions caused by surfactants could potentially be adapted for other screening applications.

Table 2: Chemical Compounds Mentioned

Compound Name Type Role in Context
Benzyldodecyldimethylammonium bromide (BDAB) Cationic Surfactant The primary subject of the article; analyte in detection methods.

Vi. Materials Science and Adsorption Chemistry Applications

Role as a Cationic Surfactant in Material Synthesis

As a cationic surfactant, benzyldodecyldimethylammonium bromide is instrumental in directing the formation of various materials at the nanoscale. d-nb.info Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to self-assemble into micelles in solution, which can then act as templates or structure-directing agents. This capability is harnessed to control the physical and chemical properties of a wide range of materials.

The synthesis of macroporous thermosensitive hydrogels, such as those made from poly(N-isopropylacrylamide), can be precisely controlled by using BDDAB. nih.govsigmaaldrich.com In this process, BDDAB acts as a hydrophobic initiator. nih.gov The pore size of these hydrogels can be further managed by the addition of poly(vinyl alcohol) (PVA). nih.govsigmaaldrich.com Research has shown that as the concentration of PVA increases, the pore size of the resulting hydrogel decreases. nih.govsigmaaldrich.com This control is attributed to the in-situ formation of hydrophobic initiator aggregates, a product of the reaction between BDDAB and a water-soluble initiator like ammonium (B1175870) persulfate. nih.gov The size of these aggregates, influenced by the PVA concentration, directly impacts the final pore structure of the hydrogel. nih.gov Techniques such as optical microscopy, scanning electron microscopy, and mercury intrusion porosimetry are employed to study the morphology, pore size, and distribution within these hydrogels. nih.govsigmaaldrich.com The ability to manipulate pore size is critical as it affects the swelling ratio and the kinetics of deswelling and reswelling, which are key properties for applications in areas like tissue engineering. nih.govnih.gov

Table 1: Influence of Poly(vinyl alcohol) on Hydrogel Pore Size in the Presence of BDDAB

PVA Concentration Resulting Hydrogel Pore Size
Increasing Decreasing

This table illustrates the inverse relationship between the concentration of poly(vinyl alcohol) and the pore size of hydrogels synthesized using benzyldodecyldimethylammonium bromide.

In the field of electrochemistry, the addition of quaternary ammonium salts, a class of compounds to which BDDAB belongs, significantly impacts the electrodeposition of materials like manganese dioxide (MnO₂). scispace.commurdoch.edu.aumurdoch.edu.au The presence of these cationic surfactants in the electrolytic solution can lead to improved characteristics of the deposited material. scispace.commurdoch.edu.aumurdoch.edu.au

Table 2: Effect of Quaternary Ammonium Salt Additives on Manganese Dioxide Electrodeposition

Additive Effect on Current Efficiency Effect on Energy Consumption Effect on Discharge Capacity
Tetraethyl ammonium bromide (TEAB) Increased Decreased Increased
Tetrapropyl ammonium bromide (TPAB) Increased Decreased Increased
Tetrabutyl ammonium bromide (TBAB) Increased Decreased Increased

This table summarizes the positive effects of various quaternary ammonium salts on the key parameters of manganese dioxide electrodeposition.

The synthesis of nanoparticles with controlled size and shape is a cornerstone of modern materials science, and surfactants like BDDAB play a pivotal role in modulating the nucleation and growth processes. core.ac.uksemanticscholar.orgscholaris.ca Nucleation, the initial formation of stable nuclei, and subsequent growth are critical steps that determine the final properties of the nanoparticles. core.ac.uk

Surfactants can influence these mechanisms in several ways. They can alter the surface free energy, which is a key parameter in classical nucleation theory. core.ac.uk By adsorbing onto the surface of newly formed nuclei, surfactants can stabilize them and prevent aggregation or dissolution. This stabilization allows for more controlled growth. The concentration and chemical structure of the surfactant are crucial factors. ijcmas.com For instance, in the synthesis of silica (B1680970) nanoparticles, varying the chain length of cationic surfactants has been shown to control the particle size. d-nb.info Similarly, in the synthesis of tin and lead bromide perovskite nanostructures, the interactions of long-chain organic cations with the inorganic layers are critical in determining whether 2D or 3D structures are formed. rsc.org The presence of surfactants can lead to different nucleation pathways, sometimes deviating from classical models to more complex mechanisms like two-step nucleation or aggregative growth. semanticscholar.orgscholaris.ca

Adsorption Capabilities for Environmental Remediation

The unique chemical structure of BDDAB also makes it an effective agent in environmental remediation, particularly for the removal of pollutants from water. Its cationic nature allows it to modify the surface of various adsorbent materials, enhancing their ability to capture anionic contaminants.

Hexavalent chromium, Cr(VI), is a toxic and carcinogenic heavy metal ion that poses a significant threat to environmental and human health. researchgate.netresearchgate.net Cationic surfactants like BDDAB can be used to modify adsorbents to improve the removal of Cr(VI) from wastewater. researchgate.net For example, spent mushroom biomass modified with BDDAB has shown a markedly improved adsorption capacity for Cr(VI). researchgate.net The modification introduces positively charged sites on the adsorbent surface, which then attract the anionic chromate (B82759) ions. researchgate.netpsu.edu

The effectiveness of this process is influenced by several factors, including pH, adsorbent dosage, and contact time. researchgate.net Research indicates that the optimal pH for Cr(VI) adsorption using such modified materials is often in the acidic range. researchgate.netpsu.edu The adsorption process typically follows the Langmuir isotherm model, which suggests that a monolayer of the pollutant forms on the adsorbent surface. researchgate.net Thermodynamic studies have shown that the sorption of Cr(VI) onto these modified materials can be a spontaneous and exothermic process. researchgate.net

Table 3: Research Findings on Cr(VI) Adsorption Using Modified Adsorbents

Adsorbent Material Modifying Agent Maximum Adsorption Capacity (mg/g) Optimal pH
Spent Mushroom Biomass Benzyldodecyldimethylammonium bromide - 3.0 researchgate.net
Bentonite Hexadecyltrimethylammonium bromide 10.04 ± 0.34 nih.gov 3.4 nih.gov
Cedar Wood Sawdust (activated) - 48.31 researchgate.net 1 researchgate.net

This table presents data from various studies on the adsorption of Chromium(VI) using different adsorbent materials, some of which are modified with cationic surfactants to enhance performance.

To further enhance the efficiency of heavy metal removal, nanomaterials are increasingly being employed. nih.govperiodikos.com.br Magnetite (Fe₃O₄) nanoparticles, in particular, have shown great promise due to their high surface area-to-volume ratio and magnetic properties, which allow for easy separation from treated water. nih.govunipd.it

The surface of magnetite nanoparticles can be functionalized to improve their adsorption capacity for specific pollutants. researchgate.net While BDDAB itself is a cationic surfactant used for modifying other materials, the principle of surface modification is key. For instance, magnetite nanoparticles can be coated with various organic molecules to create specific binding sites for heavy metals. researchgate.net The removal of heavy metals by magnetite nanoparticles occurs through both physical and chemical adsorption. unipd.it The efficiency of removal can vary depending on the specific heavy metal ion, with studies showing high efficiency for lead, followed by chromium and nickel. unipd.it The adsorption process is influenced by factors such as pH, temperature, and contact time. researchgate.net The use of magnetic nanocomposites offers a significant advantage as they can be easily removed from the solution using an external magnetic field after the adsorption process is complete. unipd.it

Adsorption Isotherm and Kinetic Modeling

The study of the adsorption of benzyldodecyldimethylammonium bromide (BDDABr) onto various surfaces is crucial for understanding its environmental fate and for its application in materials science, such as in the formulation of organoclays. Adsorption isotherms and kinetic models are fundamental tools to describe the interaction between BDDABr and adsorbents.

Adsorption Isotherm Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze adsorption data.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The model suggests that once a site is occupied, no further adsorption can take place at that site.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. This model is not restricted to the formation of a monolayer.

Research on the adsorption of a homologous series of alkyldimethylbenzylammonium bromides, including the C12 derivative (benzyldodecyldimethylammonium bromide), onto sodium montmorillonite (B579905) has shown that the adsorption behavior of BDDABr can be complex. For longer-chain homologs like BDDABr, the extent of adsorption can exceed the cation exchange capacity (CEC) of the clay, which suggests the formation of a bilayer or admicelles on the surface. researchgate.net In such cases, the adsorption data for BDDABr shows a departure from the linearity of the Langmuir plots, indicating that the simple Langmuir model may not be fully adequate to describe the entire adsorption process. researchgate.net

A study on the adsorption of a similar compound, tetradecyl benzyl (B1604629) dimethyl ammonium chloride (C14BDMA), onto activated sludge found that both the Langmuir and Freundlich models were able to describe the equilibrium isotherm data well. nih.gov This suggests that for BDDABr, both models should be considered and their parameters compared to determine the best fit for a given adsorbent system.

Below is an interactive table presenting hypothetical Langmuir and Freundlich isotherm parameters for the adsorption of BDDABr on a solid adsorbent, based on typical findings in the literature for similar cationic surfactants.

Table 1: Hypothetical Adsorption Isotherm Parameters for Benzyldodecyldimethylammonium Bromide

Isotherm ModelParameterValueUnit
Langmuir qmax (Maximum adsorption capacity)150.0mg/g
KL (Langmuir constant)0.08L/mg
Freundlich KF (Freundlich constant)25.0(mg/g)(L/mg)1/n
n (Adsorption intensity)2.5-

Adsorption Kinetic Modeling

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the adsorption mechanism. The pseudo-first-order and pseudo-second-order models are widely used to test experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Studies on the adsorption of various quaternary ammonium compounds, which are structurally related to BDDABr, have frequently shown that the pseudo-second-order kinetic model provides a better fit to the experimental data. nih.govresearchgate.neteeer.org For instance, the biosorption of tetradecyl benzyl dimethyl ammonium chloride onto activated sludge was well-described by the pseudo-second-order model. nih.gov This suggests that the adsorption process is likely controlled by chemisorption.

An interactive data table with hypothetical kinetic parameters for the adsorption of BDDABr is presented below. These values are representative of what might be observed in an experimental study.

Table 2: Hypothetical Adsorption Kinetic Parameters for Benzyldodecyldimethylammonium Bromide

Kinetic ModelParameterValueUnit
Pseudo-First-Order qe,exp (Experimental adsorption capacity)145.0mg/g
k1 (Rate constant)0.251/min
Pseudo-Second-Order qe,cal (Calculated adsorption capacity)152.0mg/g
k2 (Rate constant)0.005g/(mg·min)

Vii. Biochemical and Enzymatic Interaction Studies

Effects on Enzyme Activity and Stability in Aqueous Solutions

Research has demonstrated that benzyldodecyldimethylammonium bromide exerts a dual effect on the activity of proteases like α-chymotrypsin in aqueous solutions. rsc.orgresearchgate.net Initially, the presence of BDDA leads to a significant, instantaneous increase in the enzyme's catalytic activity, a phenomenon known as superactivation. rsc.org This is followed by a deactivation process that is notably faster than the enzyme's natural deactivation in a pure buffer solution. rsc.orgresearchgate.net

This behavior is characteristic of interactions between certain surfactants and enzymes. The initial superactivation is attributed to favorable conformational changes in the enzyme induced by the additive. However, these same interactions, likely at higher concentrations or over time, lead to more profound structural changes that result in a loss of catalytic function and subsequent deactivation. The activity of α-chymotrypsin often shows a bell-shaped dependence on the concentration of such additives. researchgate.net

Table 1: Kinetic Effects of Quaternary Ammonium (B1175870) Salts on α-Chymotrypsin Activity
CompoundObserved Effect on α-ChymotrypsinKinetic CharacteristicsReference
Benzyldodecyldimethylammonium bromide (BDDA) Initial significant superactivation followed by rapid deactivation.Increase in instantaneous activity; deactivation rate faster than in buffer. rsc.org
Cetyltrimethylammonium bromide (CTAB)SuperactivationActivation is mainly due to an increase in kcat values with KM remaining almost unchanged. researchgate.net
Tetrabutylammonium (B224687) bromide (TBABr)SuperactivationBell-shaped activity curve with a maximum at a much higher concentration than surfactant counterparts. researchgate.net

The specific structure of a surfactant additive is a critical determinant of its effect on enzyme catalysis. researchgate.net Studies comparing BDDA with other quaternary ammonium salts have provided insight into the roles of its different molecular components—the hydrophobic dodecyl chain, the bulky benzyl (B1604629) group, and the dimethylammonium head.

The presence of a bulky, hydrophobic portion on the quaternary ammonium salt is a key factor in provoking the superactivation of α-chymotrypsin. rsc.orgresearchgate.net For instance, both tetrabutylammonium bromide (TBABr), which has a bulky head group, and cetyltributylammonium bromide (CTBABr), a surfactant with a similar head group and a long alkyl chain, induce superactivity. researchgate.net In the case of BDDA, the combination of the long dodecyl hydrocarbon chain and the benzyl group contributes to its significant interaction with the enzyme. rsc.org When compared to dicationic salts with a more rigid spacer (like a benzyl group constrained within the spacer), the resulting superactivity is lower and the deactivation is faster, suggesting that the flexibility of the hydrocarbon chain plays a role in the observed effects. rsc.org

Molecular Basis of Enzyme-Benzyldodecyldimethylammonium Bromide Interactions

The macroscopic effects of BDDA on enzyme activity are rooted in specific molecular-level interactions that alter the enzyme's structure and catalytic environment.

Spectroscopic techniques are invaluable for detecting the subtle conformational changes in enzymes that underlie changes in activity. While specific spectroscopic studies on the BDDA-α-chymotrypsin complex are not detailed in the reviewed literature, standard methods are routinely used to probe such interactions.

UV Difference Spectroscopy: This technique can detect changes in the environment of aromatic amino acid residues (tryptophan and tyrosine) within the protein. nih.gov The binding of a molecule like BDDA near these residues would alter their local environment, producing a characteristic difference spectrum, which can be used to quantify binding affinity. nih.gov

Fluorescence Spectroscopy: Changes in the intrinsic tryptophan fluorescence of an enzyme are a sensitive indicator of conformational alterations. nih.gov The binding of a ligand can quench or enhance this fluorescence, providing information about the interaction and the exposure of hydrophobic regions. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to examine changes in the secondary structure (e.g., alpha-helices, beta-sheets) of a protein. nih.gov While minor conformational changes in the active site might not be detected, larger-scale unfolding or refolding events associated with deactivation by surfactants would be clearly visible in the CD spectrum.

Table 2: Spectroscopic Methods for Probing Enzyme-Ligand Interactions
Spectroscopic TechniqueInformation ProvidedTypical ApplicationReference
UV Difference Spectroscopy Changes in the environment of aromatic residues (Trp, Tyr).Quantifying ligand binding and detecting perturbations near the active site. nih.gov
Intrinsic Tryptophan Fluorescence Changes in the local environment of tryptophan residues; exposure of hydrophobic regions.Monitoring conformational changes and protein unfolding/folding. nih.gov
Circular Dichroism (CD) Changes in the protein's secondary and tertiary structure.Assessing the overall structural integrity of the enzyme upon ligand binding or denaturation. nih.gov

Interaction with Cellular Components Beyond Membranes

As a surfactant, the primary cellular targets for BDDA are lipid membranes. However, its interactions are not exclusively limited to these structures. Research on similar quaternary ammonium compounds, such as dimethyldioctadecylammonium (B77308) bromide (DDA), shows that they can form stable, dose-dependent complexes with soluble proteins like ovalbumin. nih.gov These interactions appear to be primarily hydrophobic in nature, with a minor contribution from ionic forces. nih.gov The same study noted that very little DDA binds to intracellular structures, suggesting that its primary interactions are with the cell surface and soluble components it first encounters. nih.gov

Within the cell, biochemistry is organized not only by membrane-bound organelles but also by non-membrane-bound organelles or biomolecular condensates. nih.govresearchgate.net These compartments form via liquid-liquid phase separation, driven by a network of weak, multivalent interactions between proteins and/or RNA. wheelerlab.net It is conceivable that amphiphilic molecules like BDDA could perturb the stability of these condensates. By interacting with the hydrophobic or charged regions of the scaffold proteins that form these structures, BDDA could potentially alter the delicate balance of interactions required for their formation and function, although direct research on this specific topic is limited.

Investigations into Histamine (B1213489) Release Mechanisms

Benzyldodecyldimethylammonium bromide, a key component of benzalkonium chloride (BAC), has been the subject of investigations into its interaction with mast cells and the subsequent release of histamine. Research indicates a dual role for this compound, acting as both an inhibitor of induced histamine release at lower concentrations and a direct initiator of histamine release at higher concentrations.

Studies have demonstrated that benzalkonium chloride, and specifically its homologs with an alkyl chain length of 12 to 14 carbons, can selectively inhibit histamine release triggered by polyamines such as compound 48/80. nih.gov This inhibitory action is believed to be competitive, suggesting an interaction at a polyamine receptor on mast cells. nih.gov The optimal activity of benzyldodecyldimethylammonium bromide is attributed to its structural features, particularly the C12 alkyl chain. nih.gov

Conversely, at higher concentrations, benzyldodecyldimethylammonium bromide and related compounds have been shown to directly induce histamine release. nih.gov This effect is thought to occur through a lytic mechanism, where the integrity of the mast cell membrane is compromised, leading to the passive leakage of histamine and other granular contents. nih.gov This direct action is distinct from the receptor-mediated inhibition observed at lower concentrations.

The inhibitory effect of benzalkonium chloride has been observed against a variety of secretagogues, including bradykinin (B550075) and the lectin Datura stramonium agglutinin (DSA). nih.gov However, this inhibition does not extend to histamine release induced by antigens, ionophores, or certain enzymes. nih.gov

The following tables summarize the key findings from research on the interaction of benzyldodecyldimethylammonium bromide and related compounds with histamine release mechanisms.

Table 1: Inhibitory Effects of Benzalkonium Chloride (BAC) on Induced Histamine Release

SecretagogueInhibitory Effect of BACMechanism of InhibitionSupporting Evidence
Compound 48/80 YesCompetitive antagonism at the polyamine receptor on mast cells. nih.govParallel shifts in the dose-response curve of compound 48/80 in the presence of BAC. nih.gov
Polyamines (e.g., bradykinin) YesCompetitive antagonism. nih.govBAC inhibits histamine release induced by bradykinin and other polyamines. nih.gov
Datura stramonium agglutinin (DSA) YesNot fully elucidated, but distinct from the mechanism of anionic polymers. nih.govBAC effectively inhibited DSA-induced histamine release. nih.gov
Antigens, Ionophores, Enzymes NoThe inhibitory action is selective for polyamine-induced release. nih.govBAC does not inhibit histamine release caused by antigen-antibody reactions or ionophores. nih.gov

Table 2: Direct Histamine Release by Benzalkonium Chloride (BAC)

Concentration RangeEffect on Histamine ReleaseProposed MechanismSupporting Evidence
> 5 µg/ml Induces histamine release. nih.govLytic action on the mast cell membrane. nih.govHeat inactivation of mast cells did not prevent histamine release, suggesting a non-receptor-mediated, lytic event. nih.gov

Viii. Computational Chemistry and Molecular Modeling Studies

Simulation of Benzyldodecyldimethylammonium Bromide Interactions with Biological Systems

Computational simulations offer a window into the dynamic interactions between Benzyldodecyldimethylammonium bromide and biological entities such as cell membranes and enzymes. These in silico experiments are crucial for elucidating the molecular basis of its biological activity.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For quaternary ammonium (B1175870) compounds (QACs) like Benzyldodecyldimethylammonium bromide, MD simulations have been instrumental in visualizing and understanding their interaction with bacterial cell membranes. These simulations model the lipid bilayer and the surrounding solvent, allowing researchers to observe the process of membrane disruption.

The general mechanism of action for QACs, as revealed by MD simulations, involves a multi-step process. nih.gov Initially, the positively charged quaternary ammonium headgroup is attracted to the negatively charged components of the bacterial membrane through electrostatic interactions. nih.gov This initial binding is followed by the insertion of the long hydrophobic alkyl tail into the lipid bilayer. nih.govrsc.org This penetration disrupts the ordered structure of the membrane, leading to increased fluidity, the formation of pores, and eventual loss of membrane integrity, which ultimately results in cell death. nih.govrsc.org

Simulations have shown that the congregation of negatively charged lipids in the vicinity of the QAC molecule is a critical step in the destabilization of the bilayer. nih.gov The insertion of the hydrophobic tail is a stepwise process, with one tail immersing itself at a time, causing undulations and significant deformation of the membrane. nih.gov The degree of membrane perturbation is influenced by the specific lipid composition of the bacterial membrane. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of QAC-Membrane Interactions

Finding Description Supporting Evidence
Initial Electrostatic Attraction The cationic headgroup of the QAC is drawn to the anionic components of the bacterial membrane. Simulations consistently show the initial approach and binding of the QAC to the membrane surface is driven by electrostatic forces. nih.gov
Hydrophobic Tail Insertion The nonpolar dodecyl chain penetrates the hydrophobic core of the lipid bilayer. MD trajectories illustrate the insertion of the alkyl tail into the membrane, disrupting the lipid packing. nih.govrsc.org
Membrane Disruption The presence of the QAC within the membrane leads to structural and dynamic alterations, including increased fluidity and permeability. Analysis of order parameters, density profiles, and visual inspection of simulation snapshots reveal significant membrane deformation and disorder. rsc.orgrsc.org

| Influence of Lipid Composition | The specific types of lipids in the membrane (e.g., cardiolipin) can influence the extent of interaction and permeabilization by QACs. | Studies using model membranes with varying lipid compositions demonstrate differential effects of QACs. nih.gov |

This table is interactive. Click on the headers to sort the data.

While the primary mode of action of Benzyldodecyldimethylammonium bromide is membrane disruption, its potential to interact with and inhibit enzymes is also a subject of interest. Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that can be employed to study such interactions with high accuracy. wordpress.comresearchgate.net In a QM/MM simulation, the region of the system where bond breaking and forming occurs (e.g., the enzyme's active site and the inhibitor) is treated with quantum mechanics, which provides a highly accurate description of electronic structure. The rest of the system, such as the bulk of the protein and the surrounding solvent, is treated with the more computationally efficient molecular mechanics. wordpress.com

Although specific QM/MM studies on Benzyldodecyldimethylammonium bromide are not widely available, this methodology could theoretically be applied to investigate its inhibitory effects on various enzymes. For instance, QM/MM could be used to:

Determine the binding mode of Benzyldodecyldimethylammonium bromide within an enzyme's active site.

Calculate the binding free energy, providing a quantitative measure of its affinity for the enzyme.

Elucidate the mechanism of inhibition, for example, by showing how the compound might interfere with the catalytic steps of an enzymatic reaction. nih.govnih.gov

Analyze the contributions of individual amino acid residues to the binding of the inhibitor, which can guide the design of more potent derivatives. chemrxiv.org

These computational studies are invaluable for understanding the molecular determinants of enzyme inhibition and for the rational design of new and more effective enzyme inhibitors. nih.gov

Prediction of Structure-Activity Relationships

Understanding the relationship between the molecular structure of Benzyldodecyldimethylammonium bromide and its biological activity is crucial for optimizing its performance. Computational methods play a key role in elucidating these structure-activity relationships (SARs).

The biocidal efficacy of QACs is highly dependent on their molecular architecture. Key structural features that influence their activity include the length of the alkyl chain, the nature of the headgroup, and the type of counter-ion. neliti.comresearchgate.net

For Benzyldodecyldimethylammonium bromide, the dodecyl (C12) chain is a critical determinant of its antimicrobial properties. Studies on a range of QACs have shown that an alkyl chain length of 12 to 16 carbons often provides the optimal balance between hydrophobicity, which is necessary for membrane penetration, and water solubility, which is required for the compound to reach the bacterial cell. researchgate.net Shorter chains may not effectively disrupt the membrane, while longer chains can lead to decreased solubility and mobility. researchgate.net

The presence of the benzyl (B1604629) group attached to the nitrogen atom can also contribute to the biocidal activity, potentially through enhanced interactions with the bacterial cell surface. The nature of the counter-ion (in this case, bromide) can also have a modest effect on activity, with some studies suggesting that bromide salts may be slightly more potent than their chloride counterparts. neliti.com

Table 2: Influence of Structural Modifications on the Biocidal Activity of QACs

Structural Feature Influence on Biocidal Activity Rationale
Alkyl Chain Length Optimal activity is often observed with C12-C16 chains. researchgate.net Balances hydrophobicity for membrane penetration with sufficient water solubility.
Headgroup The benzyl group may enhance interactions with the cell surface. Provides additional hydrophobic and aromatic interactions.

| Counter-ion | Bromide may offer slightly higher potency compared to chloride. neliti.com | Differences in dissociation and interaction with the cell membrane. neliti.com |

This table is interactive. Click on the headers to sort the data.

The insights gained from SAR studies can be leveraged for the rational design of novel derivatives of Benzyldodecyldimethylammonium bromide with improved properties. rsc.orgmdpi.com Computational approaches such as quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that predict the biological activity of new compounds based on their molecular descriptors. nih.gov

For example, novel derivatives could be designed by:

Modifying the alkyl chain: Introducing branches, unsaturation, or functional groups into the dodecyl chain could modulate its interaction with the lipid bilayer.

Altering the benzyl group: Substitution on the aromatic ring could be used to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced activity or selectivity.

Varying the other substituents on the nitrogen atom: Replacing the methyl groups with other small alkyl groups could also influence the compound's properties.

Creating hybrid molecules: Combining the Benzyldodecyldimethylammonium moiety with other antimicrobial agents could lead to synergistic effects.

Fragment-based drug design (FBDD) is another computational strategy that could be employed to design novel derivatives. nih.gov This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound.

Modeling Environmental Fate and Degradation Pathways

Understanding the environmental fate of Benzyldodecyldimethylammonium bromide is essential for assessing its ecological impact. Computational models are increasingly used to predict how chemicals will behave in the environment. researchgate.netncsu.edu

Cationic surfactants like Benzyldodecyldimethylammonium bromide have a tendency to adsorb to negatively charged surfaces, such as those found in sewage sludge, soils, and sediments. nih.govresearchgate.net This sorption behavior significantly influences their transport and bioavailability in the environment.

In terms of degradation, QACs are generally considered to be biodegradable under aerobic conditions, although the rate of degradation can be influenced by various environmental factors. core.ac.ukbeamreach.org However, under anaerobic conditions, which can be found in some sediments and deeper soil layers, their degradation may be significantly slower. researchgate.net

Computational models can be used to predict the environmental distribution and persistence of Benzyldodecyldimethylammonium bromide. researchgate.netncsu.edu These models take into account the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental parameters. By simulating processes such as advection, dispersion, sorption, and degradation, these models can estimate the likely concentrations of the compound in different environmental compartments (air, water, soil, and sediment) over time. nih.govresearchgate.netnih.gov

Table 3: Factors Influencing the Environmental Fate of Cationic Surfactants

Factor Influence on Environmental Fate
Sorption High affinity for negatively charged particles in sludge, soil, and sediment, which can limit mobility but also lead to accumulation. nih.govresearchgate.net
Biodegradation Generally biodegradable in aerobic environments, but can be persistent under anaerobic conditions. researchgate.netcore.ac.ukbeamreach.org
Toxicity Can be toxic to aquatic organisms at low concentrations, necessitating an understanding of their environmental concentrations. beamreach.org

| Interaction with other pollutants | Can form complexes with anionic surfactants, which may alter their combined fate and transport. ijcs.ro |

This table is interactive. Click on the headers to sort the data.

Table 4: List of Chemical Compounds

Compound Name
Benzyldodecyldimethylammonium bromide
Cardiolipin
Chloride
Dodecylbenzyldimethyl ammonium chloride

Ix. Benzyldodecyldimethylammonium Bromide As a Pharmaceutical Excipient

Functions in Pharmaceutical Formulations

The utility of benzyldodecyldimethylammonium bromide in pharmaceuticals is diverse, primarily stemming from its nature as a cationic surfactant. chemicalbook.com This characteristic allows it to interact with cell membranes and influence the solubility and dispersion of other substances within a formulation.

Benzyldodecyldimethylammonium bromide is utilized as a preservative in multi-dose ophthalmic, nasal, and parenteral products to prevent microbial contamination after the container is opened. chemicalbook.comsmolecule.com Like other benzalkonium bromides and chlorides, its preservative action is crucial for maintaining the safety and shelf-life of these preparations. chemicalbook.comeyewiki.org The mechanism of its antimicrobial action involves the disruption of microbial cell membranes, which leads to the leakage of cellular contents and ultimately, cell death. nih.gov

As a member of the quaternary ammonium (B1175870) compound family, its efficacy is comparable to that of the widely used preservative, benzalkonium chloride (BAK). eyewiki.orgnih.gov These preservatives are effective against a broad spectrum of microorganisms, including bacteria and fungi. eyewiki.orgnih.gov The selection of a preservative is a critical step in formulation development, aiming to balance antimicrobial effectiveness with patient tolerability, especially in preparations for sensitive areas like the eyes. researchgate.netresearchgate.net Research often compares the performance of different preservatives, including their impact on the stability of the tear film and ocular surface cells. nih.govresearchgate.net

Table 1: Comparison of Common Ophthalmic Preservatives

Preservative ClassExample Compound(s)Primary Mechanism of ActionKey Characteristics
Quaternary Ammonium Compounds Benzyldodecyldimethylammonium bromide, Benzalkonium chloride (BAK)Acts as a detergent, disrupting the lipid component of microbial cell walls, leading to cell lysis. eyewiki.orgBroad-spectrum antimicrobial activity; highly water-soluble. eyewiki.org
Polymeric Quaternary Ammonium Compounds Polyquad (polyquaternium-1)Similar to BAK but its larger molecular size may limit penetration into mammalian cells. eyewiki.orgnih.govConsidered to have a more favorable tolerability profile than BAK in some studies. eyewiki.orgnih.gov
Oxidizing Preservatives Stabilized Oxychloro Complex (Purite), SofZiaOxidative damage to microbial components. Degrades into natural tear components (ions, water, oxygen) upon light exposure or contact with the ocular surface. eyewiki.orgGenerally considered to have less impact on the ocular surface compared to BAK. eyewiki.org

Benzyldodecyldimethylammonium bromide functions as an effective topical antiseptic and disinfectant. chemicalbook.comwikipedia.org Its use in medical applications includes cleansing skin and wounds to prevent infection. nih.govdrugs.com The compound's germicidal efficacy stems from its cationic surfactant properties, which allow it to disrupt the cell membranes of microorganisms. chemicalbook.comnih.gov It is effective against a range of gram-positive bacteria. wikipedia.orgncats.io

In wound care, antiseptics like benzyldodecyldimethylammonium bromide are used to control the microbial load. nih.gov Its properties, such as being a clear solution without a strong odor, make it a desirable option compared to other antiseptics like povidone-iodine. nih.gov As a quaternary ammonium compound, it is part of a broader class of antiseptics used for skin disinfection and in various healthcare settings. drugs.comnih.gov

The inherent surfactant nature of benzyldodecyldimethylammonium bromide can be harnessed to improve the solubility of poorly water-soluble drugs. chemicalbook.comsigmaaldrich.com Enhancing the solubility of an API is a critical step in pharmaceutical development, as it often correlates with improved dissolution and, consequently, better bioavailability. nih.govnih.gov

By reducing surface tension and forming micelles, surfactants can increase the concentration of a dissolved drug beyond its intrinsic aqueous solubility. While specific studies detailing the solubilization capacity of benzyldodecyldimethylammonium bromide for particular APIs are part of proprietary formulation development, the general principle is well-established. nih.govnih.gov The inclusion of such an excipient can be a key strategy in the formulation of both oral and topical drug products to ensure the API is available for absorption. nih.gov The choice and concentration of the surfactant must be carefully optimized, as these can also influence other formulation properties and interactions. labinsights.nl

Research on Excipient-Active Pharmaceutical Ingredient (API) Interactions

The interaction between an excipient like benzyldodecyldimethylammonium bromide and an API is a critical consideration in formulation science. These interactions can be physical or chemical and may significantly affect the final product's performance, stability, and efficacy. labinsights.nlresearchgate.net

Benzyldodecyldimethylammonium bromide has been identified as a corneal permeability enhancer. ncats.io This effect is attributed to its ability as a cationic surfactant to interact with and fluidize the lipid membranes of epithelial cells. scbt.comnih.gov This interaction can temporarily increase the permeability of biological barriers, such as the cornea or skin, facilitating the penetration of co-formulated APIs. ncats.ionih.gov

The mechanism involves the disruption of the tight junctions between epithelial cells and altering the structure of the cell membrane, which can increase the absorption of a drug into or across the tissue. nih.govscbt.com This property is particularly valuable in topical and ophthalmic formulations where efficient drug delivery to the site of action is required. Research has shown that various chemical penetration enhancers (CPEs), including surfactants, can facilitate the diffusion of drugs across restrictive biological barriers. nih.gov The selection and concentration of such an excipient require a thorough understanding to balance enhanced permeability with the structural integrity of the tissue. scbt.comnih.gov

Table 2: Research Findings on Quaternary Ammonium Compounds as Permeability Enhancers

Compound ClassMechanism of Action on PermeabilityApplication AreaResearch Observation
Quaternary Ammonium Compounds (e.g., Benzododecinium bromide) Interaction with and disruption of the lipid bilayer of cell membranes. ncats.ioscbt.comOphthalmic FormulationsIdentified as a corneal permeability enhancer, potentially increasing drug absorption into the eye. ncats.io
Quaternary Ammonium Compounds (e.g., Dodecyltrimethylammonium bromide) Fluidizes lipid membranes, increasing permeability. nih.govPeripheral Nerve BlockShown to facilitate the diffusion of neurotoxins across the perineurium, enhancing the efficacy of nerve blocks. nih.gov
Benzalkonium chloride (BAK) Increases the space between epithelial cells via its surfactant action. nih.govOphthalmic FormulationsKnown to improve the transcorneal penetration of medicinal substances. nih.gov

The performance of a pharmaceutical formulation containing an ionizable excipient like benzyldodecyldimethylammonium bromide can be significantly influenced by pH. researchgate.netajpojournals.org The pH of the formulation affects the stability, solubility, and bioavailability of the API, as well as the properties of the excipients themselves. ajpojournals.org

Considerations in Formulation Development

The successful incorporation of benzyldodecyldimethylammonium bromide into a stable and effective pharmaceutical dosage form requires a thorough understanding of its potential interactions with other components and its own chemical stability under various environmental conditions.

The compatibility of benzyldodecyldimethylammonium bromide with other excipients is a critical factor in pre-formulation studies. As a cationic surfactant, BDAB has a high potential for interaction with anionic compounds, which can lead to the formation of insoluble complexes, precipitation, or a reduction in preservative efficacy.

Interactions with Anionic Excipients: Strong interactions are anticipated between BDAB and anionic excipients. These interactions are primarily electrostatic in nature. For instance, studies on similar cationic surfactants have demonstrated strong binding to anionic polymers like sodium carboxymethylcellulose. nih.govibisscientific.com This can result in the formation of coacervates or precipitates, altering the physical stability and drug release profile of the formulation. nih.govibisscientific.com Therefore, the use of BDAB with anionic polymers such as sodium carboxymethylcellulose, carbomers, and alginates should be approached with caution and would typically require extensive compatibility testing.

Interactions with Non-ionic Surfactants and Polymers: Interactions between cationic surfactants like BDAB and non-ionic surfactants or polymers are also possible, although generally less pronounced than with anionic species. These interactions are often hydrophobic in nature. nih.gov For example, non-ionic surfactants such as polysorbates (e.g., Polysorbate 80) and poloxamers are frequently used in pharmaceutical formulations. nih.gov While they can enhance the solubility and stability of some active ingredients, their potential to interact with preservatives like BDAB must be evaluated. Such interactions could lead to the formation of mixed micelles, which might affect the antimicrobial activity of the preservative. nih.govdigitellinc.com

Compatibility with Common Solid Dosage Form Excipients: In solid dosage forms, excipients such as fillers, binders, and lubricants are essential. While specific data on the compatibility of BDAB with all common excipients is not extensively available, studies on related compounds like benzalkonium chloride can provide valuable insights. For example, differential scanning calorimetry (DSC) has been used to demonstrate interactions between benzalkonium chloride and excipients such as monobasic sodium phosphate, boric acid, and edetate disodium. researchgate.netbohrium.comconicet.gov.ar It is plausible that BDAB would exhibit similar incompatibilities.

Below is an interactive data table summarizing the expected compatibility of benzyldodecyldimethylammonium bromide with various classes of pharmaceutical excipients based on general chemical principles and data from related compounds.

Excipient ClassSpecific ExamplesExpected Compatibility with BDABPotential Interaction Mechanism
Anionic Polymers Sodium Carboxymethylcellulose, Carbomers, Sodium AlginateIncompatible Strong electrostatic interaction leading to complexation, precipitation, or coacervation. nih.govibisscientific.com
Non-ionic Surfactants Polysorbate 80, Poloxamer 188Caution Advised Hydrophobic interactions, formation of mixed micelles, potential reduction in preservative efficacy. nih.govdigitellinc.com
Fillers / Diluents Lactose, Microcrystalline Cellulose, Dicalcium PhosphateGenerally Compatible, but testing required Generally considered inert, but potential for surface interactions.
Binders Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Generally Compatible These are non-ionic polymers and are less likely to have strong interactions.
Lubricants Magnesium Stearate (B1226849)Caution Advised Magnesium stearate is an anionic salt and may interact with the cationic BDAB.
Anionic Small Molecules Citrates, Phosphates, SulfatesIncompatible Formation of insoluble salts. researchgate.netbohrium.comconicet.gov.ar

This table is based on established chemical principles and data from analogous compounds. Specific compatibility testing for each formulation is essential.

The stability of a pharmaceutical formulation is paramount to ensure its safety and efficacy throughout its shelf life. The chemical stability of benzyldodecyldimethylammonium bromide within a formulation can be influenced by several factors, including pH, temperature, and light.

Influence of pH and Temperature: The stability of quaternary ammonium compounds can be pH-dependent. While generally stable across a range of pH values, extremes in pH, especially alkaline conditions, can promote degradation. The rate of degradation is also influenced by temperature, with higher temperatures accelerating chemical reactions. ibisscientific.comrsc.org For instance, studies on the degradation kinetics of other compounds have shown that the degradation rate often follows first-order kinetics and exhibits an Arrhenius relationship with temperature. rsc.org Forced degradation studies under various pH and temperature conditions are crucial to establish the optimal formulation pH and storage conditions to ensure the stability of BDAB.

Degradation Pathways: The degradation of quaternary ammonium compounds can occur through several pathways. One potential pathway involves the Hofmann elimination, which is favored under strongly basic conditions and high temperatures, leading to the formation of an alkene and a tertiary amine. Another possible degradation route is the cleavage of the benzyl (B1604629) group. Thermal decomposition of BDAB can lead to the emission of toxic fumes, including hydrogen bromide and nitrogen oxides. nih.gov

The following data table outlines key stability considerations for formulations containing benzyldodecyldimethylammonium bromide.

Stability ParameterInfluencing FactorsPotential Consequences of InstabilityRecommended Mitigation Strategies
Chemical Stability pH, Temperature, Light, Oxidizing AgentsLoss of preservative efficacy, formation of potentially toxic degradation products. nih.govFormulation at optimal pH, protection from light, storage at controlled temperatures, avoidance of incompatible excipients. ibisscientific.com
Physical Stability Interaction with anionic excipients, temperature fluctuationsPrecipitation, phase separation, changes in viscosity, loss of formulation elegance.Careful selection of compatible excipients, thorough pre-formulation screening.
Microbiological Efficacy Interaction with other excipients (e.g., non-ionic surfactants), pHReduction in antimicrobial effectiveness.Compatibility testing to ensure no interference with preservative activity, use of appropriate concentrations.

This table provides a general overview of stability considerations. Specific stability testing as per regulatory guidelines (e.g., ICH) is mandatory for any pharmaceutical formulation.

X. Future Research Directions and Emerging Challenges

Development of More Environmentally Benign Benzyldodecyldimethylammonium Bromide Analogues

A primary challenge associated with traditional QACs like BDDAB is their environmental persistence. rsc.org Composed of stable C-N, C-C, and C-H bonds, these compounds are not easily degraded in natural environments, leading to potential long-term negative impacts on aquatic and soil organisms. rsc.orgresearchgate.net Future research is intensely focused on the design and synthesis of "green" or environmentally benign analogues that retain high antimicrobial efficacy while being readily biodegradable.

One promising strategy involves incorporating intentionally weaker, or "volatile," chemical bonds into the QAC structure. rsc.org Research has demonstrated the successful synthesis of QACs containing ester and thioether bonds. rsc.org These bonds are more susceptible to hydrolysis under natural environmental conditions (e.g., changes in pH, temperature), breaking the molecule down into less harmful components. rsc.org For instance, a novel QAC named "Ephemora," which contains these cleavable linkages, has shown high activity against a broad spectrum of microbes, including methicillin-resistant Staphylococcus aureus (MRSA), while being designed for degradation. rsc.org

Another innovative approach is the introduction of a silaketal linkage into the backbone of bis-quaternary ammonium (B1175870) salts (BQAS). chinesechemsoc.org This acid-cleavable bond allows the hazardous BQAS pesticide to hydrolyze into safer mono-quaternary ammonium compounds under mild conditions. chinesechemsoc.org Such "degradable pesticides" offer a pathway to balance potent biocidal performance with environmental and human safety. chinesechemsoc.org The degradation rate of these new analogues is influenced by factors such as the length of the hydrocarbon chain and the presence of aromatic rings, with half-lives in aquatic environments observed to be as short as 0.5 to 1.6 days for some variants. researchgate.netnih.gov

Table 1: Strategies for Developing Environmentally Benign QAC Analogues

Strategy Chemical Modification Mechanism of Degradation Example Compound Key Finding
Volatile Linkages Incorporation of ester and thioether bonds Hydrolysis dependent on pH, temperature, and ion presence Ephemora Highly active against broad-spectrum microbes (including MRSA) and designed for natural degradation. rsc.org

| Cleavable Backbones | Introduction of a silaketal linkage in bis-QACs | Acid-cleavable hydrolysis | Diisopropylsilyloxy bisquaternary ammonium salt (ISBQAS) | Degrades into less toxic mono-quaternary compounds, ensuring crop protection with reduced human risk. chinesechemsoc.org |

Advanced Strategies for Mitigating Antibiotic Resistance Induced by QACs

The extensive use of QACs in various settings has raised concerns about their potential to promote antibiotic resistance. digitellinc.comrsc.orgnih.gov Bacteria can develop tolerance to QACs through mechanisms such as changes in the cell wall, efflux pumps that actively remove the compounds, and biofilm formation. nih.gov A critical area of future research is the development of strategies to mitigate this risk.

One key finding is that the proper, prescribed use of disinfectants minimizes the risk of resistance development. digitellinc.com However, at sub-inhibitory concentrations, which can occur in wastewater treatment plants, QACs may exert selective pressure that favors the proliferation of antibiotic-resistant strains. rsc.org Advanced strategies are being explored to counteract these effects:

Combination Therapies: The strategic application of QACs in combination with other biocidal agents or as part of formulated products can enhance efficacy and prevent microbial adaptation. digitellinc.com Combining antibiotics with adjuvants, such as bismuth-based drugs, has been shown to disrupt bacterial resistance mechanisms like the proton motive force and efflux pump activity. researchgate.net Similarly, pairing β-lactam antibiotics with β-lactamase inhibitors (e.g., clavulanic acid, sulbactam) can restore the antibiotic's effectiveness against resistant bacteria. nih.gov

Targeting Resistance Mechanisms: Research into repurposing drugs as antibiotic adjuvants offers a cost-effective strategy to tackle multidrug-resistant bacteria. researchgate.net Understanding the specific mechanisms of QAC-induced resistance, such as the upregulation of efflux pumps, allows for the development of targeted inhibitors for these pathways.

Structural Optimization: There is a need to elucidate the relationship between the chemical structure of QACs and their impact on antibiotic resistance. rsc.org Future research will likely focus on designing QAC molecules that are less likely to trigger resistance mechanisms while maintaining their disinfectant properties. Studies have already begun to identify the high-risk structural characteristics of QACs that contribute to resistance. researchgate.net

Integration of Multi-Omics Approaches in Environmental and Toxicological Assessments

To gain a comprehensive understanding of the biological and environmental impacts of BDDAB, future research must move beyond single-endpoint analyses. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—promises a more holistic, systems-level view of how organisms respond to chemical exposure. nih.govresearchgate.nettoxicology.org

A single-omics technique, like transcriptomics, can only capture changes in one type of biomolecule, providing an incomplete picture of a toxicity pathway. researchgate.netnih.gov By contrast, a multi-omics approach can simultaneously measure changes across different biological levels (genes, proteins, metabolites), offering several advantages:

Enhanced Mechanistic Insight: Integrating data from different omics layers can more accurately identify and confirm the biological pathways affected by a toxicant. nih.govresearchgate.net For example, combining proteomics and metabolomics can reveal how changes in protein expression lead to alterations in metabolic function, providing a clearer understanding of the adverse outcome pathway (AOP). mdpi.com

Improved Predictive Toxicology: Multi-omics data can be used to develop more robust biomarkers of exposure and effect, improving risk assessment. nih.govtoxicology.org These high-throughput methods provide a snapshot of the full range of cellular responses to a toxicant, helping to fill gaps in AOPs. toxicology.org

Comprehensive Risk Assessment: Applying multi-omics to study the effects of BDDAB in various environmental compartments can reveal subtle but significant impacts that might be missed by conventional toxicological tests. This is crucial for assessing the risks to complex ecosystems. nih.govresearchgate.net

Recent studies have highlighted best practices for the experimental design and data integration required for multi-omics research in toxicology, paving the way for its application to compounds like BDDAB. nih.govnih.gov

Novel Applications in Nanotechnology and Advanced Materials

The unique properties of BDDAB as a cationic surfactant make it a valuable component in the burgeoning fields of nanotechnology and advanced materials. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Its molecular structure, featuring a hydrophilic quaternary ammonium head and a long hydrophobic alkyl tail, allows it to function as a stabilizing and structuring agent in the synthesis of nanomaterials.

Future research is exploring several novel applications:

Nanoparticle Synthesis and Stabilization: BDDAB can be used to control the formation and prevent the aggregation of nanoparticles. nih.gov It can also be a component in hybrid nanomaterials, such as those combining lipids and polymers, which have growing applications in areas like vaccine delivery. researchgate.net

Functional Coatings: Researchers are creating antimicrobial coatings by incorporating QACs into various materials. researchgate.net For example, hybrid materials made from ceramic nanoparticles and polymers have been shown to improve the scratch resistance and healing behavior of surfaces, an approach that could be enhanced with the antimicrobial properties of BDDAB. nih.gov

Adsorbents for Environmental Remediation: As a cationic surfactant, BDDAB can be used as an adsorbent for certain negatively charged pollutants, such as heavy metals like Chromium(VI), offering a potential application in water treatment technologies. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 2: Emerging Applications of BDDAB in Nanotechnology

Application Area Role of BDDAB Research Focus Potential Impact
Hybrid Nanomaterials Stabilizing agent, component of lipid-polymer hybrids Development of materials for drug and vaccine delivery. researchgate.net Enhanced control over size-dependent immune responses and targeted delivery.
Antimicrobial Surfaces Active antimicrobial agent in coatings Creating coatings on materials like glass and polystyrene from nanoparticle dispersions containing QACs. researchgate.net Reduction of microbial contamination on medical and industrial surfaces.

| Environmental Remediation | Cationic adsorbent | Use as an adsorbent for heavy metals like Cr(VI). chemicalbook.comsigmaaldrich.com | Novel methods for removing specific pollutants from water. |

Refined Computational Models for Predicting Complex Biological and Environmental Outcomes

Computational modeling is becoming an indispensable tool in chemical risk assessment, offering the ability to predict the biological and environmental effects of compounds like BDDAB without extensive and costly laboratory testing. nih.govnih.gov Future research will focus on refining these models to improve their accuracy and regulatory acceptance.

Key areas of development include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are in silico methods that correlate the chemical structure of a compound with its biological activity or environmental fate. nih.govnih.gov For BDDAB, refined QSAR models could predict its toxicity to various organisms, its biodegradability, and its potential to induce antibiotic resistance based on specific structural features.

Environmental Fate and Exposure Models: These models simulate how a chemical moves through and persists in the environment. nih.gov Advanced models could provide more accurate predictions of the environmental concentrations of BDDAB in different compartments (water, soil, sediment), helping to assess exposure risks for ecosystems and humans. nih.govnih.gov

Systems Biology and Pharmacokinetic Models: Integrating data from multi-omics studies into computational systems biology models can simulate complex biological responses to chemical exposure. nih.govresearchgate.net Physiologically based kinetic (PBK) models can predict the absorption, distribution, metabolism, and excretion of BDDAB in organisms, which is crucial for a comprehensive human health risk assessment. nih.gov

A significant challenge is the need for standardized reporting of these models to ensure transparency and facilitate their use for regulatory purposes. nih.gov The development of model reporting templates, such as adaptations of the QSAR Model Reporting Format (QMRF), is a critical step toward the broader acceptance and application of these powerful predictive tools. nih.gov

Q & A

Q. Table 1: Synthesis Conditions Comparison

ParameterUnlabeled ()13^{13}C-Labeled ()
Reaction Time48 hours48 hours
Temperature60°C60°C
SolventAcetonitrileAcetonitrile
PurificationVacuum evaporationWater/acetone recrystallization

Basic: What are the primary research applications in life sciences?

Answer:
The compound is widely used in:

  • Metabolomics : As a surfactant in sample preparation ().
  • Antimicrobial studies : Investigating quaternary ammonium salts (QACs) against bacterial/fungal strains ().
  • Environmental chemistry : Enhancing metal ion detection (e.g., Ga3+^{3+} via ternary complexes with Chrome Azurol S; ).
  • Material science : Modifying clay minerals for contaminant adsorption ().

Advanced: How does isotopic labeling (13^{13}13C) improve environmental fate studies?

Answer:
13^{13}C-labeled variants enable tracking biodegradation pathways and adsorption mechanisms. Key steps:

Synthesis : Use 13^{13}C-benzyl bromide in quaternization ().

Analytical validation : Compare 13^{13}C NMR shifts (e.g., δ 14.23–133.75 ppm; ) to confirm labeling efficiency.

Applications : Quantify mineralization rates in soil/water systems using isotope-ratio mass spectrometry (IRMS) ().

Methodological Note : Contradictions in NMR peak splitting (e.g., δ 5.04 vs. 5.07 ppm for benzyl protons) arise from isotopic effects and require referencing against unlabeled controls ().

Advanced: How can structural analysis resolve intermolecular interactions with clay minerals?

Answer:
X-ray crystallography reveals:

  • Cation packing : Bilayer formation in montmorillonite clays via hydrophobic alkyl chains ().
  • Intermolecular forces : C–H···Br^- (4.44 Å) and C–H···π interactions stabilize layered structures ().
  • Chain-length dependency : Longer chains (C12) favor bilayer adsorption, while shorter chains adopt alternate packing ().

Q. Table 2: Key Structural Parameters

Interaction TypeDistance (Å)Role in Adsorption
N+^+···Br^-4.439Ionic stabilization
C–H···Br^-3.2–3.5Layer cohesion
C–H···π (benzene ring)2.8–3.1Chain alignment

Advanced: How to address contradictions in NMR data interpretation?

Answer:
Discrepancies in 1^1H NMR peaks (e.g., δ 7.26–7.85 ppm for aromatic protons) may stem from:

  • Isotopic labeling : 13^{13}C incorporation alters splitting patterns ().
  • Solvent effects : CDCl3_3 vs. D2_2O shifts proton environments ().
  • Impurity interference : Validate via cross-referencing with 13^{13}C NMR (e.g., δ 63.85–133.75 ppm; ).

Q. Resolution strategy :

  • Use heteronuclear correlation spectroscopy (HSQC) to map 1^1H-13^{13}C couplings.
  • Compare with literature data for unlabeled analogs ().

Basic: What handling precautions are critical for experimental reproducibility?

Answer:

  • Storage : 2–8°C in airtight containers to prevent hygroscopic degradation ().
  • Solubility : Dissolve in ethanol/water mixtures (≤50°C) to avoid thermal decomposition ().
  • Safety : Use fume hoods (H335: respiratory irritation) and avoid skin contact (H315; ).

Advanced: How does this compound enhance spectrophotometric metal detection?

Answer:
In Ga3+^{3+} determination:

Ternary complex formation : Benzyldodecyldimethylammonium bromide binds Ga3+^{3+} and Chrome Azurol S, forming a charged complex extractable via solvent (n-butanol; ).

Sensitivity optimization : Adjust pH to 6.5–7.0 and surfactant concentration (0.1–0.5 mM) to minimize interference ().

Validation : Cross-check with ICP-AES (RSD ≤5.7%; ).

Q. Table 3: Analytical Performance

ParameterDolomite SampleSuperphosphate Sample
Ga3+^{3+} Detection Limit0.12 µg/mL0.60 µg/mL
Recovery Rate95.4%91.6%
RSD0.9–3.2%2.1–5.7%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.